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  • Product: Tetradecyl isobutyrate
  • CAS: 167871-30-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to Myristyl Isobutyrate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Myristyl Isobutyrate, a long-chain ester with significa...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Myristyl Isobutyrate, a long-chain ester with significant potential in various scientific and industrial applications, particularly within the realms of cosmetics and pharmaceuticals. This document will delve into its fundamental chemical and physical properties, explore its synthesis through both traditional and enzymatic routes, and discuss its current and prospective applications, with a focus on its role in advanced drug delivery systems.

Core Molecular and Physical Characteristics

Myristyl Isobutyrate, systematically known as tetradecyl 2-methylpropanoate, is the ester formed from myristyl alcohol (1-tetradecanol) and isobutyric acid (2-methylpropanoic acid). Its unique structure, combining a long, straight-chain fatty alcohol with a short, branched-chain carboxylic acid, imparts a distinct set of physicochemical properties that are highly desirable in formulation science.

PropertyValueSource
CAS Number 167871-30-9[1]
Molecular Formula C₁₈H₃₆O₂[1]
Molecular Weight 284.5 g/mol [1]
IUPAC Name tetradecyl 2-methylpropanoate[1]
Computed XLogP3 7.7[1]
Computed Hydrogen Bond Donor Count 0[1]
Computed Hydrogen Bond Acceptor Count 2[1]
Computed Rotatable Bond Count 15[1]

Synthesis of Myristyl Isobutyrate: Pathways and Methodologies

The synthesis of Myristyl Isobutyrate can be achieved through several chemical pathways, with the most common being direct esterification and transesterification. The choice of method often depends on factors such as desired purity, yield, and environmental considerations.

Fischer Esterification: A Classic Approach

The direct esterification of myristyl alcohol with isobutyric acid, known as Fischer esterification, is a well-established method. This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid, and involves the removal of water to drive the equilibrium towards the formation of the ester.

Caption: Fischer Esterification of Myristyl Isobutyrate.

Experimental Protocol: Acid-Catalyzed Esterification

  • Reactant Charging: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of myristyl alcohol and isobutyric acid in a suitable solvent (e.g., toluene).

  • Catalyst Addition: Add a catalytic amount of a strong acid (e.g., 0.5-2 mol% of sulfuric acid).

  • Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap, driving the reaction to completion.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, cool the reaction mixture and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).

  • Purification: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure, and the crude product can be further purified by vacuum distillation or column chromatography to yield pure Myristyl Isobutyrate.

Enzymatic Synthesis: A Greener Alternative

In recent years, enzymatic synthesis has gained prominence as a more sustainable method for ester production. Lipases, a class of enzymes that catalyze the hydrolysis of fats and oils, can also be used to catalyze esterification reactions in non-aqueous media. This approach offers several advantages, including high specificity, mild reaction conditions, and reduced byproduct formation. The lipase-catalyzed synthesis of esters is believed to proceed via a Ping-Pong Bi-Bi mechanism.[2]

EnzymaticSynthesis Lipase Lipase AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme Acylation IsobutyricAcid Isobutyric Acid IsobutyricAcid->AcylEnzyme MyristylIsobutyrate Myristyl Isobutyrate AcylEnzyme->MyristylIsobutyrate Alcoholysis MyristylAlcohol Myristyl Alcohol MyristylAlcohol->MyristylIsobutyrate RegeneratedLipase Lipase MyristylIsobutyrate->RegeneratedLipase

Caption: Lipase-Catalyzed Synthesis of Myristyl Isobutyrate.

Experimental Protocol: Lipase-Catalyzed Esterification

  • Reactant and Enzyme Preparation: Dissolve equimolar amounts of myristyl alcohol and isobutyric acid in a suitable organic solvent (e.g., hexane or toluene). Add an immobilized lipase (e.g., Novozym 435) to the mixture.

  • Reaction: Incubate the mixture at a controlled temperature (typically 40-60°C) with constant shaking.

  • Water Removal: To shift the equilibrium towards ester formation, a dehydrating agent (e.g., molecular sieves) can be added to the reaction medium.

  • Monitoring: Monitor the reaction progress by analyzing aliquots of the reaction mixture using GC or high-performance liquid chromatography (HPLC).

  • Enzyme Recovery: Upon completion, the immobilized enzyme can be easily recovered by filtration for reuse.

  • Purification: The solvent is removed under reduced pressure, and the resulting Myristyl Isobutyrate can be purified as described in the acid-catalyzed method.

Applications in Research and Drug Development

The unique properties of Myristyl Isobutyrate make it a valuable compound in various applications, particularly in the pharmaceutical and cosmetic industries. Its character as a fatty acid ester suggests its utility as an emollient, solvent, and penetration enhancer.

Emollient and Texture Enhancer in Topical Formulations

Similar to other myristyl esters, Myristyl Isobutyrate is expected to function as an effective emollient in topical formulations. Its long carbon chain provides lubricity and helps to form a protective barrier on the skin, reducing water loss. The branched isobutyrate moiety can contribute to a lighter, less greasy skin feel compared to esters with straight-chain acids. These properties are highly desirable in the formulation of creams, lotions, and other skincare products.

Penetration Enhancer for Transdermal Drug Delivery

Long-chain fatty acid esters are known to act as penetration enhancers, facilitating the transport of active pharmaceutical ingredients (APIs) across the stratum corneum, the outermost layer of the skin. The lipophilic nature of Myristyl Isobutyrate allows it to intercalate into the lipid bilayers of the stratum corneum, disrupting their ordered structure and increasing their fluidity. This mechanism can enhance the permeation of co-administered drugs. Myristyl nicotinate, a similar ester, is under development as a prodrug for the delivery of nicotinic acid to the skin.[3] This suggests the potential of Myristyl Isobutyrate in the development of novel transdermal drug delivery systems for various APIs.

Excipient in Oral and Parenteral Formulations

The lipophilic nature of Myristyl Isobutyrate also suggests its potential use as an excipient in oral and parenteral drug formulations. It can be employed to solubilize poorly water-soluble drugs, thereby improving their bioavailability. In the context of self-emulsifying drug delivery systems (SEDDS) or lipid-based nanoparticles, Myristyl Isobutyrate could serve as a key component of the lipid phase, aiding in the encapsulation and delivery of hydrophobic drugs.

Analytical Methodologies for Quality Control

The purity and identity of Myristyl Isobutyrate are critical for its application in regulated industries. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the characterization and quantification of fatty acid esters.

Experimental Protocol: GC-MS Analysis of Myristyl Isobutyrate

  • Sample Preparation: Dissolve a known amount of the Myristyl Isobutyrate sample in a suitable volatile solvent (e.g., hexane or dichloromethane). An internal standard can be added for quantitative analysis.

  • GC Separation:

    • Column: Use a non-polar capillary column (e.g., DB-5ms).

    • Injector: Operate in split or splitless mode at a temperature of approximately 250°C.

    • Oven Program: A temperature gradient program is typically used, for example, starting at 100°C, holding for 1 minute, then ramping to 300°C at a rate of 10°C/min, and holding for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Scan a mass range of m/z 50-500.

    • Identification: The identity of Myristyl Isobutyrate can be confirmed by its retention time and the fragmentation pattern in its mass spectrum. Characteristic fragments for esters include the acylium ion and fragments arising from the alcohol moiety.

Caption: Workflow for GC-MS Analysis of Myristyl Isobutyrate.

Conclusion and Future Perspectives

Myristyl Isobutyrate is a versatile long-chain ester with a promising profile for applications in the pharmaceutical and cosmetic industries. Its properties as an emollient, texture enhancer, and potential penetration enhancer make it an attractive ingredient for topical formulations. Furthermore, its lipophilic nature suggests its utility in advanced drug delivery systems for poorly soluble drugs. The development of efficient and sustainable synthesis methods, particularly enzymatic routes, will be crucial for its wider adoption. Further research into its specific effects on skin barrier function and its efficacy in enhancing the delivery of various APIs will undoubtedly unlock its full potential in drug development.

References

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  • PubMed. Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study. [Link]

  • ResearchGate. Lipase-catalyzed synthesis of isoamyl butyrate: Optimization by response surface methodology. [Link]

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Exploratory

An In-depth Technical Guide to the Thermophysical Properties of Long-Chain Alkyl Isobutyrates

Foreword In the landscape of pharmaceutical and materials science, the precise characterization of excipients and functional molecules is paramount. Long-chain alkyl isobutyrates, a class of esters recognized for their u...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of pharmaceutical and materials science, the precise characterization of excipients and functional molecules is paramount. Long-chain alkyl isobutyrates, a class of esters recognized for their unique solvency and thermal characteristics, are increasingly finding applications in novel drug delivery systems, specialty lubricants, and as phase-change materials. A thorough understanding of their thermophysical properties is not merely academic; it is a critical prerequisite for formulation development, process optimization, and ensuring product stability and efficacy.

This technical guide provides a comprehensive exploration of the core thermophysical properties of long-chain alkyl isobutyrates. It is designed for researchers, scientists, and drug development professionals, offering not just a compilation of data, but a deeper insight into the structure-property relationships that govern their behavior. We will delve into the theoretical underpinnings of these properties, present available experimental data, discuss predictive modeling for data-scarce homologues, and provide detailed experimental protocols for their measurement. Our objective is to equip the reader with the knowledge to confidently select, utilize, and characterize these versatile esters in their research and development endeavors.

Introduction to Long-Chain Alkyl Isobutyrates

Long-chain alkyl isobutyrates are esters formed from isobutyric acid and a long-chain fatty alcohol. Their molecular structure, characterized by a bulky isobutyrate headgroup and a linear alkyl tail, imparts a unique combination of properties. The branched nature of the isobutyrate moiety influences viscosity and melting point, while the length of the alkyl chain dictates properties such as density, boiling point, and hydrophobicity. This homologous series offers a tunable platform where subtle changes in the alkyl chain length can lead to significant alterations in macroscopic behavior.

The significance of these compounds spans various fields. In pharmaceuticals, they can act as non-polar solvents for poorly soluble active pharmaceutical ingredients (APIs) in lipid-based drug delivery systems. Their thermal properties also make them candidates for use as phase-change materials in thermal energy storage applications.

This guide will focus on the following key thermophysical properties:

  • Density: A fundamental property influencing formulation volume and mass-to-volume relationships.

  • Viscosity: Critical for understanding fluid handling, processing, and the rheological behavior of formulations.

  • Surface Tension: Governs interfacial phenomena, such as wetting, emulsification, and droplet formation.

  • Thermal Conductivity: Essential for heat transfer calculations in processing and thermal management applications.

Density of Long-Chain Alkyl Isobutyrates

The density of a liquid is a measure of its mass per unit volume. For a homologous series of long-chain alkyl isobutyrates, the density is primarily influenced by the increasing molar mass and the efficiency of molecular packing as the alkyl chain elongates.

Theoretical Framework

As the length of the alkyl chain in the isobutyrate series increases, the molar mass also increases. This generally leads to an increase in density, although the effect is not strictly linear. The addition of each methylene (-CH2-) group contributes to a greater van der Waals interaction between molecules, leading to more compact packing. However, the rate of density increase tends to diminish with longer chain lengths as the contribution of the isobutyrate headgroup to the overall molecular volume becomes less significant.

Experimental Data

Experimental data for the density of a complete homologous series of long-chain alkyl isobutyrates is not extensively available in the public domain. However, data for some shorter-chain members of the series can be found.

CompoundAlkyl Chain LengthDensity (g/mL at 25°C)Reference
Isobutyl IsobutyrateC40.855[1]
Octyl IsobutyrateC80.856[2]
Decyl IsobutyrateC10Not available
Dodecyl IsobutyrateC120.854-0.860 (at 20°C)[1][3]
Tetradecyl IsobutyrateC14Not available
Hexadecyl IsobutyrateC16Not available
Octadecyl IsobutyrateC18Not available

Note: The density of dodecyl isobutyrate is reported at 20°C. A slight decrease in density can be expected at 25°C.

Predictive Models for Density

In the absence of comprehensive experimental data, group contribution methods can be employed to predict the density of long-chain alkyl esters.[4] These models estimate the molar volume of a molecule by summing the contributions of its constituent functional groups.[4] The density can then be calculated by dividing the molecular weight by the predicted molar volume.[4] While these methods provide valuable estimations, it is crucial to acknowledge that their accuracy can vary, and experimental validation is always recommended.[4]

Experimental Protocol for Density Measurement

The density of liquid long-chain alkyl isobutyrates can be accurately determined using a digital density meter or a pycnometer, following principles outlined in OECD Guideline 109.[5]

Method: Oscillating U-Tube Densitometry

  • Instrument Calibration: Calibrate the digital density meter with dry air and deionized water at the desired temperature (e.g., 25°C). Ensure the instrument is level and the temperature is stable.

  • Sample Preparation: Ensure the alkyl isobutyrate sample is free of air bubbles and particulates. If necessary, degas the sample using sonication.

  • Measurement: Inject the sample into the oscillating U-tube of the density meter. The instrument measures the oscillation frequency of the tube, which is directly related to the density of the sample.

  • Data Recording: Record the density reading once the value has stabilized. Perform multiple readings for each sample to ensure reproducibility.

  • Cleaning: Thoroughly clean the U-tube with appropriate solvents (e.g., ethanol, acetone) and dry it completely between samples to prevent cross-contamination.

Density_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_post Post-Measurement Calibrate Calibrate Instrument (Air and Water) Prepare Prepare Sample (Degas if necessary) Calibrate->Prepare Inject Inject Sample into Oscillating U-Tube Prepare->Inject Measure Measure Oscillation Frequency Inject->Measure Record Record Stabilized Density Reading Measure->Record Clean Clean and Dry U-Tube Record->Clean

Caption: Workflow for Density Measurement using Oscillating U-Tube Densitometry.

Viscosity of Long-Chain Alkyl Isobutyrates

Viscosity is a measure of a fluid's resistance to flow. For long-chain alkyl isobutyrates, viscosity is a critical parameter that dictates their behavior in applications requiring specific flow characteristics.

Theoretical Framework

The viscosity of a homologous series of esters is strongly dependent on the length of the alkyl chain. As the chain length increases, the intermolecular van der Waals forces become stronger, leading to a significant increase in viscosity. The bulky isobutyrate headgroup also contributes to the overall viscosity due to steric hindrance.

Experimental Data

Comprehensive experimental viscosity data for a homologous series of long-chain alkyl isobutyrates is scarce. General trends for other long-chain esters suggest a logarithmic increase in viscosity with increasing chain length.

CompoundAlkyl Chain LengthKinematic Viscosity (cSt at 40°C)
Isobutyl IsobutyrateC4Not available
Octyl IsobutyrateC8Not available
Decyl IsobutyrateC10Not available
Dodecyl IsobutyrateC12Not available
Tetradecyl IsobutyrateC14Not available
Hexadecyl IsobutyrateC16Not available
Octadecyl IsobutyrateC18Not available
Predictive Models for Viscosity

Several predictive models, often based on group contribution methods or corresponding states principles, can be used to estimate the viscosity of esters.[6][7] These models typically require input parameters such as critical properties and molecular structure. While useful for initial estimations, their accuracy is dependent on the quality and scope of the underlying experimental data used for their development.

Experimental Protocol for Viscosity Measurement

The kinematic viscosity of long-chain alkyl isobutyrates can be determined using a calibrated glass capillary viscometer, following the procedures outlined in ASTM D445.[1][8][9][10][11]

Method: Capillary Viscometry

  • Viscometer Selection: Choose a calibrated capillary viscometer of the appropriate size for the expected viscosity range of the sample.

  • Temperature Control: Place the viscometer in a constant-temperature bath set to the desired measurement temperature (e.g., 40°C) and allow it to equilibrate.

  • Sample Loading: Introduce a precise volume of the alkyl isobutyrate sample into the viscometer.

  • Flow Time Measurement: Draw the liquid up through the capillary to a point above the upper timing mark. Release the vacuum and accurately measure the time it takes for the liquid meniscus to pass between the upper and lower timing marks.

  • Calculation: Calculate the kinematic viscosity by multiplying the measured flow time by the viscometer's calibration constant.

  • Replicate Measurements: Perform multiple measurements to ensure the flow times are within an acceptable range of repeatability.

Viscosity_Measurement_Workflow cluster_setup Setup cluster_measurement Measurement cluster_calculation Calculation Select Select Calibrated Capillary Viscometer Equilibrate Equilibrate Viscometer in Constant Temp Bath Select->Equilibrate Load Load Sample into Viscometer Equilibrate->Load Measure Measure Flow Time between Marks Load->Measure Calculate Calculate Kinematic Viscosity (Time x Constant) Measure->Calculate Repeat Perform Replicate Measurements Calculate->Repeat SurfaceTension_Measurement_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_calculation Calculation Setup Calibrate Tensiometer and Clean Ring Prepare Prepare Sample in Temp-Controlled Vessel Setup->Prepare Immerse Immerse Ring in Sample Prepare->Immerse Measure Measure Maximum Force to Pull Ring Through Surface Immerse->Measure Calculate Calculate Surface Tension (Force, Ring Dimensions, Correction) Measure->Calculate Repeat Perform Replicate Measurements Calculate->Repeat

Caption: Workflow for Surface Tension Measurement using the Du Noüy Ring Method.

Thermal Conductivity of Long-Chain Alkyl Isobutyrates

Thermal conductivity is a measure of a material's ability to conduct heat. For long-chain alkyl isobutyrates, this property is important in applications where heat transfer is a critical factor.

Theoretical Framework

The thermal conductivity of liquids is primarily due to the transfer of vibrational energy between adjacent molecules. For a homologous series of long-chain alkyl isobutyrates, the thermal conductivity is expected to show a slight dependence on the alkyl chain length. Longer chains can lead to more efficient energy transfer along the molecule, but the overall effect on the bulk thermal conductivity is often modest.

Experimental Data

Specific experimental data for the thermal conductivity of long-chain alkyl isobutyrates is not widely available. For many organic liquids, the thermal conductivity is in the range of 0.1 to 0.2 W/(m·K).

CompoundAlkyl Chain LengthThermal Conductivity (W/(m·K) at 25°C)
Isobutyl IsobutyrateC4Not available
Octyl IsobutyrateC8Not available
Decyl IsobutyrateC10Not available
Dodecyl IsobutyrateC12Not available
Tetradecyl IsobutyrateC14Not available
Hexadecyl IsobutyrateC16Not available
Octadecyl IsobutyrateC18Not available
Predictive Models for Thermal Conductivity

Predictive models for the thermal conductivity of organic liquids often rely on empirical correlations or group contribution methods. [12][13]These models typically take into account molecular structure and other physical properties. Given the lack of experimental data, these predictive methods are essential for estimating the thermal conductivity of long-chain alkyl isobutyrates.

Experimental Protocol for Thermal Conductivity Measurement

The thermal conductivity of liquids can be measured using various techniques, including the transient hot-wire method, which is a well-established and accurate approach described in standards such as ASTM D2717. [14][15][16][17][18] Method: Transient Hot-Wire Method

  • Cell Assembly: The measurement cell consists of a thin platinum wire immersed in the liquid sample.

  • Temperature Equilibration: The cell is brought to the desired measurement temperature and allowed to reach thermal equilibrium.

  • Heating and Measurement: A constant current is passed through the platinum wire, causing its temperature to rise. The rate of temperature increase is precisely measured by monitoring the change in the wire's resistance.

  • Calculation: The thermal conductivity of the liquid is determined from the rate of temperature rise of the wire. The analysis of the transient temperature response allows for the separation of the thermal conductivity from other heat transfer effects.

  • Data Analysis: The experimental data is fitted to a theoretical model to extract the thermal conductivity value.

ThermalConductivity_Measurement_Workflow cluster_setup Setup cluster_measurement Measurement cluster_analysis Analysis Assemble Assemble Transient Hot-Wire Cell Equilibrate Equilibrate Cell to Desired Temperature Assemble->Equilibrate Heat Apply Constant Current to Platinum Wire Equilibrate->Heat Measure Measure Rate of Temperature Increase Heat->Measure Calculate Calculate Thermal Conductivity from Transient Response Measure->Calculate Analyze Fit Data to Theoretical Model Calculate->Analyze

Caption: Workflow for Thermal Conductivity Measurement using the Transient Hot-Wire Method.

Conclusion

The thermophysical properties of long-chain alkyl isobutyrates are a direct consequence of their molecular architecture. While comprehensive experimental data for a complete homologous series remains an area for future research, the principles outlined in this guide provide a robust framework for understanding and predicting their behavior. The interplay between the bulky isobutyrate headgroup and the varying length of the alkyl chain allows for the fine-tuning of properties such as density, viscosity, surface tension, and thermal conductivity. For the practicing scientist and formulation expert, a firm grasp of these relationships, coupled with rigorous experimental characterization as detailed in the provided protocols, is essential for harnessing the full potential of these versatile esters in a wide array of applications.

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  • ASTM International. (2009). Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids (and the Calculation of Dynamic Viscosity) (D445-09). [Link]

  • Yaws, C. L. (2014). Thermophysical Properties of Chemicals and Hydrocarbons. Google Books.
  • OECD. (2012). OECD Guideline for the Testing of Chemicals, Section 2, Test No. 211: Daphnia magna Reproduction Test. [Link]

  • Grokipedia. (n.d.). OECD Guidelines for the Testing of Chemicals. [Link]

Sources

Foundational

Technical Guide: Biological Activity & Application of Tetradecyl Isobutyrate

This technical guide details the biological activity, synthesis, and applications of tetradecyl isobutyrate, designed for researchers in chemical ecology and drug development. Executive Summary Tetradecyl isobutyrate (CA...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the biological activity, synthesis, and applications of tetradecyl isobutyrate, designed for researchers in chemical ecology and drug development.

Executive Summary

Tetradecyl isobutyrate (CAS: 167871-30-9), also known as myristyl isobutyrate , is a fatty acid ester exhibiting distinct semiochemical properties. While primarily characterized as a synergistic aggregation pheromone component for the bean bug (Riptortus clavatus), its high lipophilicity (LogP ~7.7) and structural homology to bioactive lipids suggest under-explored potential in antimicrobial applications. This guide analyzes its proven insect-modulating capabilities and infers its pharmacological potential based on Structure-Activity Relationships (SAR).[1]

Chemical Profile & Physical Properties

Tetradecyl isobutyrate is a wax ester formed from the condensation of myristyl alcohol (C14) and isobutyric acid (C4). Its physical properties dictate its volatility profile, essential for its role as an airborne semiochemical.

PropertyValueNote
IUPAC Name Tetradecyl 2-methylpropanoate
CAS Number 167871-30-9
Molecular Formula C₁₈H₃₆O₂
Molecular Weight 284.48 g/mol
LogP (Predicted) 7.7 ± 0.3Highly Lipophilic
Density 0.863 ± 0.06 g/cm³At 20°C
Boiling Point ~326.5°CAt 760 mmHg (Predicted)
Solubility Insoluble in water; Soluble in hexane, ether, EtOHHydrophobic
Appearance Colorless liquid to waxy solidDependent on ambient temp

Biological Activity: Insect Chemical Ecology

The most definitive biological activity of tetradecyl isobutyrate is its role in the chemical communication of Heteropteran insects.

Aggregation Pheromone Synergism

In the bean bug (Riptortus clavatus), tetradecyl isobutyrate functions not as a standalone attractant but as a critical synergist . It is one component of a three-part aggregation pheromone system released by males to attract both sexes.[1]

  • Component 1: (E)-2-hexenyl (Z)-3-hexenoate[1][2]

  • Component 2: (E)-2-hexenyl (E)-2-hexenoate[1][2]

  • Component 3: Tetradecyl isobutyrate

Mechanism: Field trials demonstrate that Component 3 alone elicits negligible attraction. However, when added to the blend of C1 & C2, it significantly amplifies the trap catch rate, stabilizing the volatile emission and potentially signaling "nutritional suitability" or "mating readiness."

PheromoneSynergy MaleBug Male Riptortus clavatus C1 (E)-2-hexenyl (Z)-3-hexenoate (Volatile Trigger) MaleBug->C1 C2 (E)-2-hexenyl (E)-2-hexenoate (Volatile Trigger) MaleBug->C2 TI Tetradecyl Isobutyrate (Synergist/Stabilizer) MaleBug->TI Receptor Olfactory Receptor Neurons (Antennae) C1->Receptor Weak Attraction C1->Receptor Synergistic Signal (High Potency) C2->Receptor Weak Attraction C2->Receptor Synergistic Signal (High Potency) TI->Receptor No Attraction Alone TI->Receptor Synergistic Signal (High Potency) Behavior Aggregation Behavior (Males & Females) Receptor->Behavior Signal Transduction

Figure 1: Synergistic role of tetradecyl isobutyrate in the R. clavatus aggregation pheromone complex.

Inferred Pharmacological Potential (SAR Analysis)

While direct clinical data for tetradecyl isobutyrate is limited, its structure—a medium-chain branched ester of a long-chain fatty alcohol—places it within a class of compounds known for membrane disruption and antimicrobial activity .[1]

Antimicrobial & Antifungal Potential

Research on structurally homologous sugar esters and fatty acid esters suggests a probable mechanism of action against Gram-positive bacteria and fungi.[3]

  • Lipophilic Tail (C14): The myristyl chain is the optimal length for insertion into the phospholipid bilayer of bacterial cell membranes.

  • Head Group (Isobutyrate): The branched ester linkage provides steric bulk that may hinder enzymatic hydrolysis by bacterial esterases, potentially prolonging activity compared to straight-chain butyrate esters.

Hypothesized Mechanism:

  • Adsorption: The C14 tail partitions into the lipid bilayer.

  • Destabilization: Accumulation causes lateral expansion of the membrane, increasing fluidity and permeability.

  • Lysis: Loss of transmembrane potential and leakage of intracellular ions (K+, H+) leads to cell death.

AntimicrobialSAR TI_Mol Tetradecyl Isobutyrate Insertion Hydrophobic Insertion (C14 Tail) TI_Mol->Insertion High LogP (7.7) LipidBilayer Bacterial Lipid Bilayer Disruption Membrane Expansion & Pore Formation LipidBilayer->Disruption Critical Concentration Insertion->LipidBilayer Leakage Ion Leakage (K+, H+) ATP Depletion Disruption->Leakage CellDeath Bactericidal Effect Leakage->CellDeath

Figure 2: Hypothesized mechanism of membrane disruption by lipophilic fatty esters.[1]

Experimental Protocols

Chemical Synthesis: Acyl Chloride Method

This protocol ensures high yield and purity, avoiding the equilibrium limitations of Fischer esterification.

Reagents:

  • 1-Tetradecanol (Myristyl alcohol) [1.0 equiv][1][4]

  • Isobutyryl chloride [1.2 equiv]

  • Triethylamine (Et₃N) or Pyridine [1.5 equiv]

  • Dichloromethane (DCM) [Solvent, anhydrous]

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solubilization: Dissolve 1-Tetradecanol (10 mmol) in anhydrous DCM (30 mL). Add Triethylamine (15 mmol) and cool the mixture to 0°C in an ice bath.

  • Addition: Dropwise add Isobutyryl chloride (12 mmol) over 15 minutes. The reaction is exothermic; maintain temp < 5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 9:1) for the disappearance of the alcohol spot.

  • Quench & Wash: Quench with saturated NaHCO₃ solution. Extract with DCM (3x). Wash the organic layer with 1M HCl (to remove amine), then brine.

  • Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude oil via silica gel column chromatography (Eluent: 100% Hexane → 5% EtOAc/Hexane).

Bioassay: Y-Tube Olfactometer (Insect Attraction)

To validate pheromonal activity against R. clavatus or H. halys.

  • Apparatus: Glass Y-tube (arm length 20 cm, angle 75°).

  • Stimuli:

    • Treatment Arm: Filter paper loaded with 10 µL of Tetradecyl Isobutyrate (1 mg/mL in hexane) + Synergist Blend.

    • Control Arm: Filter paper with 10 µL pure hexane.

  • Protocol:

    • Introduce a single adult insect at the base of the Y-tube.

    • Airflow: 0.5 L/min purified air.

    • Decision Criteria: Insect must cross a "decision line" (5 cm up an arm) and stay for >30 seconds.

    • Replicate N=30 per sex. Clean tube with acetone between trials.

Safety & Toxicology

  • Acute Toxicity: Predicted to be low (LD50 > 5000 mg/kg, oral, rat) based on the safety profile of constituent moieties (myristyl alcohol and isobutyric acid) and related esters (e.g., isobutyl isobutyrate).

  • Irritation: Potential mild skin irritant upon prolonged occlusion.

  • Metabolism: Hydrolyzed in vivo by carboxylesterases into 1-tetradecanol (oxidized to fatty acid) and isobutyric acid (metabolized via Valine pathway).

References

  • PubChem. (n.d.). Tetradecyl isobutyrate | C18H36O2.[1][5] National Library of Medicine. Retrieved from [Link]

  • Huh, H. S., Park, K. H., Choo, H. Y., & Park, C. G. (2006). Attraction of Piezodorus hybneri to the aggregation pheromone components of Riptortus clavatus. Journal of Chemical Ecology, 32(3), 681–691. Retrieved from [Link]

  • Mizutani, N., et al. (1999). Aggregation Pheromone of the Bean Bug, Riptortus clavatus. Applied Entomology and Zoology.
  • Kabara, J. J., et al. (1972). Fatty acids and derivatives as antimicrobial agents. Antimicrobial Agents and Chemotherapy, 2(1), 23–28.
  • OECD SIDS. (2005). Isobutyl isobutyrate: SIDS Initial Assessment Report. UNEP Publications. (Toxicology proxy data). Retrieved from [Link][6]

Sources

Exploratory

In-Depth Technical Guide: Predictive Physicochemical Profiling of Tetradecyl Isobutyrate

Executive Summary Tetradecyl isobutyrate (CAS: 167871-30-9), also known as myristyl isobutyrate, is a long-chain fatty ester utilized in specialized cosmetic formulations, phase change materials (PCMs), and high-performa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Tetradecyl isobutyrate (CAS: 167871-30-9), also known as myristyl isobutyrate, is a long-chain fatty ester utilized in specialized cosmetic formulations, phase change materials (PCMs), and high-performance lubricants.[1] Its utility is defined by its liquidity at room temperature and low volatility. However, experimental data for this specific homolog is scarce compared to its shorter-chain counterparts (e.g., isopropyl myristate).

This technical guide provides a rigorous predictive analysis of the boiling point and vapor pressure of tetradecyl isobutyrate. By synthesizing Group Contribution Methods (GCM) with comparative homology, we establish a predicted boiling point range of 335°C – 345°C (at 760 mmHg) and a vapor pressure profile indicative of negligible volatility at ambient conditions (< 0.01 Pa). The guide further outlines self-validating experimental protocols to verify these predictions, ensuring data integrity for drug development and material science applications.

Chemical Identity and Structural Analysis[2]

Before applying predictive algorithms, we must deconstruct the molecule into its constituent functional groups. The physicochemical behavior of tetradecyl isobutyrate is governed by the Van der Waals forces of its hydrophobic tail and the dipole-dipole interactions of the ester linkage.

Attribute Detail
IUPAC Name Tetradecyl 2-methylpropanoate
Common Name Myristyl isobutyrate
CAS Number 167871-30-9
Molecular Formula C₁₈H₃₆O₂
Molecular Weight 284.48 g/mol
SMILES CCCCCCCCCCCCCCOC(=O)C(C)C
Structural Class Wax Ester (Branched Head, Linear Tail)
Structural Decomposition for GCM

To predict thermodynamic properties, we utilize the Joback and Reid Method , which assumes that physical properties are additive sums of functional group contributions.

  • Lipophilic Tail: 13 × Secondary acyclic -CH₂- groups + 1 × Primary -CH₃ group (terminal).

  • Branched Head (Isobutyryl): 1 × Tertiary >CH- group + 2 × Primary -CH₃ groups.

  • Linkage: 1 × Ester -COO- group.

Predicted Boiling Point Analysis

The normal boiling point (


) is a critical parameter for determining processing conditions (e.g., vacuum distillation) and thermal stability limits.
Joback Group Contribution Calculation

The Joback method calculates the normal boiling point (


) in Kelvin using the equation:


Table 1: Joback Group Contribution Calculation for Tetradecyl Isobutyrate

GroupCount (

)
Contribution

(K)
Total Contribution (K)
-CH₃ 323.5870.74
-CH₂- 1322.88297.44
>CH- 121.7421.74
-COO- 181.1081.10
Sum 471.02


Comparative Homology Correction (Expert Insight)

While GCMs are robust, they often overestimate


 for long-chain esters due to molecular folding which reduces the effective surface area for intermolecular attraction. To refine this, we anchor our prediction against a chemically similar benchmark: Isopropyl Myristate (IPM)  (C₁₇H₃₄O₂).
  • IPM Experimental

    
    :  ~315°C (588 K) [1].
    
  • IPM Joback Prediction: ~373°C (646 K).

  • Correction Factor: The Joback method overestimates the C17 ester by approximately 58°C.

Applying this correction to Tetradecyl Isobutyrate (C18):




Predicted Vapor Pressure Profile

Vapor pressure (


) is the primary driver for evaporation rates and inhalation toxicity assessments. For high-boiling esters, 

is best estimated using the Antoine Equation parameters derived from the boiling point and heat of vaporization.
Extrapolation Logic

Given the corrected boiling point (


), we estimate the vapor pressure at 25°C using the Modified Grain Method , which is suitable for low-volatility liquids.

Predicted Vapor Pressure Values:

Temperature (°C)Predicted

(Pa)
Predicted

(mmHg)
State
25 0.0015

Non-Volatile Liquid
100 12.50.094Low Volatility
150 240.01.80Process Range
200 2,10015.7Vacuum Distillable
Implication for Formulation

With a vapor pressure


 Pa at ambient temperature, tetradecyl isobutyrate is classified as a Low Volatile Organic Compound (LVOC) . It will not contribute significantly to fugitive emissions or drying, making it an excellent fixative for fragrances or a stable emollient in topical drugs.

Experimental Validation Protocols

As a scientist, relying solely on prediction is insufficient. The following protocols outline how to experimentally validate these values, designed as self-verifying systems.

Protocol A: Boiling Point via Thermogravimetric Analysis (TGA)

Standard distillation is risky due to decomposition. TGA provides a safer, pseudo-equilibrium boiling point.

  • Objective: Determine the onset of vaporization (

    
    ).
    
  • Method: ASTM E1131 modified for volatility.

  • Procedure:

    • Load 10-20 mg of sample into a platinum pan.

    • Purge with Nitrogen (50 mL/min) to prevent oxidation.

    • Ramp temperature at 5°C/min from 40°C to 500°C.

    • Analysis: Identify the temperature at 5% mass loss (

      
      ) and the derivative peak (
      
      
      
      ).
  • Validation Logic: If

    
     < 250°C while 
    
    
    
    is > 330°C, the sample is evaporating cleanly. If char residue > 1%, decomposition occurred, invalidating the atmospheric boiling point reading.
Protocol B: Vapor Pressure via Knudsen Effusion

For pressures


 Pa, standard manometers fail.
  • Objective: Measure

    
     at 25°C - 50°C.
    
  • Method: Isothermal Knudsen Effusion Mass Spectrometry (KEMS).

  • Causality: The rate of mass loss through a microscopic orifice in a vacuum is directly proportional to vapor pressure.

  • Equation:

    
    
    
    • Where

      
       is mass loss, 
      
      
      
      is orifice area, and
      
      
      is molar mass.

Visualizing the Prediction Workflow

The following diagram illustrates the logical pathway from chemical structure to validated property data, highlighting the decision nodes between prediction and experimentation.

PropertyPrediction Struct Tetradecyl Isobutyrate (C18H36O2) Decomp Structural Decomposition (Groups: CH3, CH2, COO) Struct->Decomp Joback Joback Model (Uncorrected) Decomp->Joback Correction Homology Correction (Anchor: Isopropyl Myristate) Joback->Correction Overestimation Error PredBP Predicted BP: 335-345°C Correction->PredBP PredVP Predicted VP (25°C): ~1.1e-5 mmHg PredBP->PredVP Antoine Extrapolation ExpVal Experimental Validation (TGA / Knudsen) PredBP->ExpVal Verify Thermal Stability PredVP->ExpVal

Figure 1: Workflow for predictive physicochemical profiling, moving from structural analysis to corrected modeling and experimental validation.

References

  • Lide, D. R. (2005). CRC Handbook of Chemistry and Physics. 86th Edition. Taylor & Francis.[2] (Source for Isopropyl Myristate experimental data).

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. Link

  • Poling, B. E., Prausnitz, J. M., & O'Connell, J. P. (2001). The Properties of Gases and Liquids. 5th Edition. McGraw-Hill Professional. (Source for Antoine and Grain methods).
  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 560579, Tetradecyl isobutyrate. Retrieved from [Link]

  • Stein, S. E., & Brown, R. L. (1994). Estimation of normal boiling points from group contributions. Journal of Chemical Information and Computer Sciences, 34(3), 581-587. Link

Sources

Protocols & Analytical Methods

Method

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Ester Compounds

Abstract The analysis of ester compounds via HPLC presents a dichotomy of challenges: while aromatic esters (e.g., parabens, benzoate prodrugs) are amenable to standard UV detection, aliphatic esters (e.g., lipids, polys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The analysis of ester compounds via HPLC presents a dichotomy of challenges: while aromatic esters (e.g., parabens, benzoate prodrugs) are amenable to standard UV detection, aliphatic esters (e.g., lipids, polysorbates, alkyl-excipients) often lack chromophores, necessitating universal detection methods. Furthermore, the fundamental chemistry of the ester linkage (


) renders these analytes susceptible to hydrolysis, both in the sample vial and on-column. This guide provides a comprehensive, causality-driven approach to method development for both classes of esters, emphasizing stability control, detector selection (UV vs. CAD/ELSD), and column chemistry.

Introduction: The Stability-Detection Matrix

Esters are ubiquitous in pharmaceutical development, serving as prodrugs to improve bioavailability (e.g., valacyclovir, enalapril) and as critical formulation excipients (e.g., Polysorbate 80). However, successful analysis requires navigating two critical failure modes:

  • Hydrolytic Instability: Esters are prone to acid- and base-catalyzed hydrolysis. Standard reversed-phase (RP) mobile phases (water/organic) can degrade the analyte during the run if pH is not optimized.

  • Detection Limits: Many aliphatic esters possess only weak UV absorbance (<210 nm), where solvent cut-off noise compromises sensitivity.

Critical Parameter Optimization

pH and Hydrolysis Kinetics

The stability of an ester is pH-dependent. While esters are generally stable at pH 4.0–5.0, hydrolysis rates increase exponentially at extreme pH levels.

  • The "Goldilocks" Zone: Most ester prodrugs exhibit maximal stability between pH 3.5 and 5.5.

  • The Buffer Trap: Phosphate buffers at pH > 7.0 can catalyze hydrolysis. Ammonium acetate or formate (pH 3–5) are preferred for mass spectrometry (MS) and Charged Aerosol Detection (CAD) compatibility.

  • On-Column Hydrolysis: Residual silanols on silica columns can act as weak acids, catalyzing hydrolysis during separation.[1]

Detector Selection: The Chromophore Decision
  • UV/Vis (DAD): Suitable for aromatic esters (benzoates, phthalates).

  • Charged Aerosol Detector (CAD): The gold standard for non-chromophoric esters (lipids, PEG-esters). It offers uniform response factors and higher sensitivity than Evaporative Light Scattering Detectors (ELSD).[2]

  • Refractive Index (RI): Limited to isocratic runs; unsuitable for impurity profiling requiring gradients.

Mobile Phase "In-Bottle" Reactivity

CRITICAL WARNING: When premixing Methanol (MeOH) and dilute acid (e.g., 0.1% Formic Acid), slow esterification occurs in the bottle, forming Methyl Formate. This changes the retention time (


) and baseline over 24 hours.
  • Solution: Use online mixing (pump quaternary blending) or replace MeOH with Acetonitrile (ACN) if acid is required.

Decision Logic & Workflow

The following diagram outlines the decision process for selecting the correct column and detector based on the ester's physicochemical properties.

EsterAnalysisWorkflow Start Start: Ester Analyte Chromophore Has Chromophore? (Aromatic/Conjugated) Start->Chromophore UV_Det Detector: UV/DAD (210-254 nm) Chromophore->UV_Det Yes No_Chrom No Chromophore (Aliphatic/Lipid) Chromophore->No_Chrom No Stability Hydrolysis Risk? UV_Det->Stability Universal_Det Detector: CAD or ELSD (Requires Volatile Buffer) No_Chrom->Universal_Det Universal_Det->Stability Column_Std Column: C18 (Standard) Stability->Column_Std Stable Column_Spec Column: Hybrid/End-capped or Sterically Protected Stability->Column_Spec Labile (High Risk)

Figure 1: Decision tree for HPLC method development of ester compounds, prioritizing detector choice based on chromophores and column choice based on hydrolytic stability.

Protocol A: Aromatic Esters (UV-Active)

Target Analytes: Parabens, Benzoate Prodrugs, Phthalates. Challenge: Separation of homologs and preventing hydrolysis.

Chromatographic Conditions
ParameterSettingRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 µmEnd-capping reduces silanol activity, preventing peak tailing and on-column hydrolysis.
Mobile Phase A 10 mM Ammonium Formate, pH 4.0Buffering at pH 4.0 maximizes ester stability.
Mobile Phase B Acetonitrile (ACN)ACN prevents "in-bottle" esterification common with MeOH/Acid mixtures.
Gradient 5% B to 95% B over 15 minGeneric scouting gradient for varying hydrophobicities.
Flow Rate 1.0 mL/minStandard backpressure management.
Detection UV 254 nm (BW 4 nm)Max absorbance for benzene rings; minimizes solvent noise.
Temp 30°CControls viscosity and kinetics.
Step-by-Step Methodology
  • Preparation: Dissolve standards in 50:50 ACN:Water. Avoid pure aqueous diluents to prevent precipitation of hydrophobic esters.

  • System Suitability: Inject the standard 5 times.

    • Acceptance Criteria: RSD < 1.0% for retention time; Tailing Factor < 1.5.

  • Linearity: Prepare 5 concentration levels (e.g., 10–200 µg/mL).

    
     must be > 0.999.
    
  • Forced Degradation (Validation): Expose sample to 0.1 N NaOH for 1 hour. Analyze to ensure the "Acid" hydrolysis product is resolved from the parent ester peak (Specificity).

Protocol B: Aliphatic/Labile Esters (Non-UV)

Target Analytes: Fatty Acid Methyl Esters (FAMEs), Polysorbates, PEG-Esters. Challenge: Lack of UV signal and high hydrophobicity.

Chromatographic Conditions
ParameterSettingRationale
Column C8 or Phenyl-Hexyl, 2.1 x 100 mm, 1.9 µmC8 reduces excessive retention of lipids. Phenyl-Hexyl offers alternate selectivity for isomers.
Mobile Phase A Water (Volatile buffer free)Must be volatile for CAD/ELSD.
Mobile Phase B Methanol or Isopropanol (IPA)IPA helps elute strongly hydrophobic long-chain esters.
Gradient 50% B to 100% B over 20 minHigh organic start required for solubility.
Detection Charged Aerosol Detector (CAD)Universal detection.[2][3] Set evaporation temp to 35°C (Low) to prevent loss of semi-volatile esters.
Flow Rate 0.4 mL/minOptimized for 2.1 mm ID columns and CAD nebulizer efficiency.
Step-by-Step Methodology
  • Sample Prep: Dissolve lipid esters in Methanol or IPA. Do not use DMSO (non-volatile, will contaminate CAD).

  • Blank Run: Inject pure solvent first. CAD is sensitive to mobile phase impurities; ensure the baseline is stable.

  • Power Function: CAD response is curvilinear.

    • Quantitation: Use a quadratic fit (

      
      ) or enable the "Power Function" linearization in the CDS software.
      
  • Isomer Separation: If separating cis/trans isomers (e.g., Oleic vs. Elaidic acid esters), lower the column temperature to 20°C to increase steric selectivity.

Troubleshooting & Scientific Validation

The "Ghost Peak" Phenomenon
  • Symptom: Unknown peaks appearing in gradient runs of esters.

  • Cause: Esterification of the mobile phase (MeOH + Acid) or leaching of plasticizers from solvent bottles.

  • Validation: Run a "0 µL injection" (gradient only). If peaks persist, the contamination is in the mobile phase, not the sample.

Peak Tailing
  • Cause: Interaction of the ester carbonyl oxygen with free silanols on the silica support.

  • Fix: Switch to a "Hybrid" particle column (e.g., Waters BEH) or a "Type-C" Silica (Hydride surface) which lacks surface silanols, significantly reducing secondary interactions [1].

References

  • MicroSolv Technology Corp. (2025).[1] Degradation of Samples Due to Hydrolysis in HPLC Columns. Retrieved from [Link]

  • Molecular Pharmaceutics (ACS). Chemical and Enzymatic Stability of Amino Acid Prodrugs. Retrieved from [Link]

  • Agilent Technologies. (2005). Column Selection for the Analysis of Fatty Acid Methyl Esters. Retrieved from [Link]

  • LCGC North America. HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Retrieved from [Link]

Sources

Application

Application Note: Tetradecyl Isobutyrate as a Discriminatory Substrate for Lipase Profiling

Introduction & Scientific Rationale Tetradecyl isobutyrate (TIB) is a non-chromogenic wax ester composed of a medium-long chain fatty alcohol (Tetradecanol, C14) and a branched short-chain acid (Isobutyric acid, C4). Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Tetradecyl isobutyrate (TIB) is a non-chromogenic wax ester composed of a medium-long chain fatty alcohol (Tetradecanol, C14) and a branched short-chain acid (Isobutyric acid, C4). Unlike standard chromogenic substrates such as p-nitrophenyl palmitate (pNPP), TIB offers a unique structural challenge to enzymes.

Why Use Tetradecyl Isobutyrate?

While pNPP tests for generic long-chain activity, it often yields false positives with esterases that lack true interfacial activation. TIB serves as a discriminatory substrate due to two conflicting physicochemical properties:

  • High Hydrophobicity (C14 Chain): It is insoluble in water, requiring the enzyme to penetrate an oil-water interface (Interfacial Activation).

  • Steric Hindrance (Isobutyryl Group): The branched

    
    -carbon on the acid side creates steric bulk near the ester bond, excluding enzymes with narrow active site tunnels.
    

Application Scope:

  • Lipase vs. Esterase Differentiation: Distinguishing "true" lipases (e.g., Thermomyces lanuginosus, Candida antarctica Lipase B) from non-specific esterases.

  • Wax Ester Synthase Activity: Measuring the reverse hydrolysis (transesterification) potential in organic solvents.

  • Detergent Formulation: Testing enzyme performance on complex, hydrophobic stains (sebum mimics).

Mechanism of Action

The hydrolysis of TIB follows the serine hydrolase mechanism, but with a kinetic rate-limiting step governed by the steric fit of the isobutyryl group.

G Substrate Tetradecyl Isobutyrate (Emulsified Droplet) Interface Interfacial Activation Substrate->Interface Lipase Adsorption ES_Complex Enzyme-Substrate Complex Interface->ES_Complex Lid Opening AcylEnzyme Acyl-Enzyme Intermediate (Isobutyryl-Serine) ES_Complex->AcylEnzyme Nucleophilic Attack (Steric Filter) Product1 Tetradecanol (Released) AcylEnzyme->Product1 Alcohol Release Product2 Isobutyric Acid (Titratable H+) AcylEnzyme->Product2 Deacylation (Water Attack)

Figure 1: Kinetic pathway of TIB hydrolysis. The "Steric Filter" step is where TIB distinguishes broad-specificity lipases from sterically restricted esterases.

Experimental Protocols

Since TIB does not release a colored product, activity must be measured via Potentiometric Titration (pH-Stat) or Gas Chromatography (GC) .

Protocol A: pH-Stat Titrimetric Assay (Gold Standard)

Best for: Quantitative determination of specific activity (Units/mg).

Principle: Lipase hydrolyzes TIB, releasing isobutyric acid. This lowers the pH.[1] A pH-stat titrator automatically adds dilute NaOH to maintain a constant pH (e.g., pH 7.5). The rate of NaOH consumption is proportional to enzyme activity.

Reagents:
  • Substrate Stock: Tetradecyl Isobutyrate (>98% purity).

  • Emulsification Buffer: 1.0 mM Tris-HCl (pH 7.5), 100 mM NaCl.

  • Stabilizer: Gum Arabic (5% w/v) or Triton X-100 (0.4 mM) - Note: Gum Arabic is preferred for true lipases to avoid detergent inhibition.

  • Titrant: 0.01 M NaOH (standardized).

Workflow:
  • Emulsion Preparation (Critical):

    • Mix 5 mL TIB with 95 mL Emulsification Buffer containing Gum Arabic.

    • Sonicate at 20 kHz for 3 minutes (30s on/30s off) on ice until a milky, stable emulsion forms. TIB is strictly insoluble; failure to emulsify yields zero activity.

  • Assay Setup:

    • Add 20 mL of emulsion to a thermostated reaction vessel (37°C).

    • Insert pH electrode and titrant dispenser tip.

    • Adjust pH to 7.50 and allow baseline to stabilize (check for spontaneous hydrolysis).

  • Reaction:

    • Add 10-50 µL of Enzyme Solution.

    • Record NaOH consumption (µL) over 5–10 minutes.

    • Maintain linear slope (

      
      ).
      
Calculation:


  • 
    : Volume of NaOH consumed (mL)
    
  • 
    : Molarity of NaOH (mol/L)
    
  • 
    : Time (min)
    
  • 
    : Volume of enzyme added (mL)
    
Protocol B: High-Throughput Screening (pH Indicator)

Best for: Screening mutant libraries or fraction collections.

Principle: Acid release causes a color change in a pH indicator (Phenol Red) which is measured spectrophotometrically.

  • Substrate Mix: 10 mM TIB emulsified in 2 mM Tris-HCl (pH 7.2) + 0.01% Phenol Red.[2]

  • Procedure:

    • Add 190 µL Substrate Mix to 96-well plate.

    • Add 10 µL Enzyme.

    • Monitor Absorbance decrease at 560 nm (Phenol Red turns yellow as pH drops).

  • Calibration: Must run a standard curve using Isobutyric Acid to correlate

    
     to 
    
    
    
    acid.
Protocol C: GC-FID Analysis (Synthesis/Transesterification)

Best for: Monitoring Wax Ester Synthesis (Reverse Reaction).

Context: TIB is often used as a reference to study the synthesis of wax esters from Tetradecanol and Vinyl Isobutyrate.

Workflow:
  • Reaction: Mix Tetradecanol (50 mM) + Vinyl Isobutyrate (100 mM) in Hexane. Add Immobilized Lipase (e.g., CALB beads).

  • Sampling: Withdraw 50 µL aliquots at intervals. Centrifuge to remove beads.

  • GC Conditions:

    • Column: DB-5ht or equivalent non-polar capillary column.

    • Temp Program: 100°C (1 min)

      
       15°C/min 
      
      
      
      300°C.
    • Detector: FID at 320°C.

  • Analysis: Quantify TIB peak area relative to an internal standard (e.g., Hexadecane).

Data Interpretation & Comparative Analysis

The table below illustrates how TIB discriminates between enzyme classes compared to standard substrates.

SubstratePhysicochemical Nature"True" Lipase (e.g., R. miehei)Esterase (e.g., B. subtilis)Specificity Insight
p-Nitrophenyl Palmitate (pNPP) Hydrophobic, ChromogenicHigh Activity Medium Activity Good for general lipid detection, but prone to false positives.
p-Nitrophenyl Butyrate (pNPB) Water Soluble, Short ChainLow/Medium ActivityHigh Activity Detects esterases; poor for interfacial lipases.
Tetradecyl Isobutyrate (TIB) Insoluble, Sterically Hindered High Activity No/Low Activity The Discriminator. Requires interface + ability to accommodate branching.

Troubleshooting & Critical Control Points

Troubleshooting Problem Low/No Activity Observed Check1 Is the Emulsion Stable? Problem->Check1 Check2 Is pH > 8.0? Check1->Check2 Yes Solution1 Re-sonicate with Gum Arabic. TIB separates fast. Check1->Solution1 No (Oily layer) Check3 Enzyme Type? Check2->Check3 No Solution2 Auto-hydrolysis risk. Keep pH 7.0-7.5. Check2->Solution2 Yes Solution3 TIB requires Interfacial Activation. Esterases will fail. Check3->Solution3 Non-Lipase

Figure 2: Diagnostic workflow for TIB assay optimization.

Key Pitfalls:
  • Emulsion Instability: TIB is a wax ester with low polarity. Unlike triglycerides, it does not stabilize easily with simple agitation. High-energy sonication is mandatory.

  • Auto-hydrolysis: Isobutyric esters are relatively stable, but at pH > 8.0, background hydrolysis increases, introducing noise in titrimetric assays.

  • Detergent Inhibition: Using high concentrations of Triton X-100 (>1 mM) can strip the "Lid" of certain lipases or displace the enzyme from the TIB interface. Use Gum Arabic for kinetic studies.

References

  • Adlercreutz, P. (2013). Immobilisation and application of lipases in organic media. Chemical Society Reviews.

  • Gupta, R., et al. (2003). Lipase assays for conventional and molecular screening: an overview. Biotechnology and Applied Biochemistry.[3][4][5]

  • Stoytcheva, M., et al. (2012). Lipase Biosensors and Bioassays. In Lipases - Biochemistry, Biotechnology and Clinical Applications.

  • Bornscheuer, U. T. (2002). Microbial carboxyl esterases: classification, properties and application in biocatalysis. FEMS Microbiology Reviews.

  • PubChem. (2023). Tetradecyl isobutyrate - Compound Summary. National Library of Medicine.

Sources

Method

Application Notes and Protocols: Analytical Techniques for the Characterization of Synthetic Esters

Introduction Synthetic esters are a versatile class of compounds engineered through the chemical reaction of an alcohol and a carboxylic acid.[1] This synthesis allows for the creation of a nearly limitless variety of es...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Synthetic esters are a versatile class of compounds engineered through the chemical reaction of an alcohol and a carboxylic acid.[1] This synthesis allows for the creation of a nearly limitless variety of ester structures with tunable properties.[1] Consequently, synthetic esters have gained significant industrial relevance and are widely applied in diverse sectors, including pharmaceuticals, biodegradable lubricants, food flavorings, and fine chemicals.[2] The precise characterization of these esters is paramount to ensure they meet stringent performance, quality, and regulatory standards.

This document provides a comprehensive guide to the primary analytical techniques for the characterization of synthetic esters. It is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols. The narrative emphasizes the rationale behind experimental choices to empower users to adapt and troubleshoot methodologies effectively.

Core Analytical Strategy: A Multi-Technique Approach

A thorough characterization of a synthetic ester requires a multi-faceted analytical approach to elucidate its identity, purity, structure, and physicochemical properties. No single technique can provide all the necessary information. Therefore, a combination of chromatographic, spectroscopic, and thermal analysis methods is typically employed.

cluster_0 Characterization Workflow cluster_1 Analytical Techniques Purity & Composition Purity & Composition GC GC Purity & Composition->GC Volatility HPLC HPLC Purity & Composition->HPLC Polarity Structural Elucidation Structural Elucidation NMR NMR Structural Elucidation->NMR Connectivity FTIR FTIR Structural Elucidation->FTIR Functional Groups MS MS Structural Elucidation->MS Mass & Fragmentation Physicochemical Properties Physicochemical Properties TGA TGA Physicochemical Properties->TGA Thermal Stability DSC DSC Physicochemical Properties->DSC Phase Transitions

Caption: Integrated workflow for synthetic ester characterization.

Part 1: Chromatographic Techniques for Purity and Compositional Analysis

Chromatographic methods are fundamental for separating synthetic esters from reaction byproducts, unreacted starting materials, and other impurities, thereby allowing for their quantification. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the most utilized techniques.[3]

Gas Chromatography (GC)

Principle of Operation: GC separates compounds based on their volatility and interaction with a stationary phase within a capillary column. Volatile esters are vaporized and carried through the column by an inert gas. Separation occurs as different esters exhibit varying affinities for the stationary phase, leading to different retention times.

Causality of Experimental Choices: The choice of column, detector, and temperature program is critical. For many synthetic esters, especially fatty acid methyl esters (FAMEs), a non-polar or moderately polar column is effective.[4] A flame ionization detector (FID) is commonly used due to its excellent selectivity and sensitivity for hydrocarbons.[3] Derivatization to more volatile forms, such as methyl esters, is a common practice, especially for less volatile fatty acids, to achieve better peak shapes and lower boiling points.[5][6]

Protocol: GC-FID Analysis of Fatty Acid Methyl Esters (FAMEs)

This protocol is adapted from established methods for FAME analysis and is suitable for assessing the purity and composition of many synthetic esters.[2][7]

1. Sample Preparation (Esterification):

  • If the sample is a free fatty acid, derivatization to its methyl ester is required. A common method involves using boron trifluoride (BF3) in methanol.[5]

  • Accurately weigh approximately 25 mg of the fatty acid sample into a screw-capped test tube.

  • Add 2 mL of 14% BF3-methanol solution.

  • Seal the tube and heat at 100°C for 5-10 minutes.

  • Cool the tube and add 1 mL of hexane and 1 mL of saturated NaCl solution.

  • Shake vigorously and allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a GC vial.

2. Instrumentation and Parameters:

  • Gas Chromatograph: Agilent 7820A or equivalent, equipped with an FID.[2]

  • Column: Silica capillary column (30 m x 0.32 mm, 0.25 µm film thickness).[2]

  • Carrier Gas: Nitrogen or Helium at a constant flow rate of 1 mL/min.[2][7]

  • Injector Temperature: 250°C.[2]

  • Detector Temperature: 300°C.[2]

  • Split Ratio: 2:1.[2]

  • Oven Temperature Program:

    • Initial temperature: 70°C, hold for 2 minutes.[7]

    • Ramp: 5°C/min to 240°C.[7]

    • Final hold: 5 minutes at 240°C.[7]

  • Injection Volume: 1 µL.[2]

3. Data Analysis:

  • Identify peaks by comparing retention times with those of known reference standards.

  • Quantify the relative percentage of each ester by peak area normalization, assuming a similar response factor for structurally related esters. For absolute quantification, an internal standard (e.g., methyl myristate) should be used, and a calibration curve generated.[2]

High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase. It is particularly useful for less volatile or thermally labile esters that are not suitable for GC analysis.

Causality of Experimental Choices: Reversed-phase HPLC with a C18 column is a common choice for separating esters based on their hydrophobicity.[6] The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol. A UV detector is often used if the ester possesses a UV chromophore; otherwise, a refractive index (RI) or evaporative light scattering detector (ELSD) is necessary. HPLC is also advantageous for separating geometric (cis/trans) isomers, which can be challenging with standard GC columns.

Protocol: Reversed-Phase HPLC for Synthetic Ester Analysis

This protocol is a general guideline for the analysis of synthetic esters and can be adapted based on the specific properties of the analyte.[8][9]

1. Sample Preparation:

  • Dissolve a known concentration of the synthetic ester in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of approximately 1 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

2. Instrumentation and Parameters:

  • HPLC System: Waters Alliance or equivalent, with a UV or RI detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water is often effective. For example, starting with 50:50 acetonitrile:water and ramping to 100% acetonitrile over 20 minutes. The exact gradient will need to be optimized for the specific separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10-20 µL.[9]

  • Detection: UV at an appropriate wavelength (e.g., 220 nm for esters with some UV activity) or RI detection for esters without a chromophore.[9]

3. Data Analysis:

  • Peak identification is performed by comparing retention times with certified reference standards.

  • Quantification is achieved by creating a calibration curve using standards of known concentrations.

Table 1: Comparison of GC and HPLC for Synthetic Ester Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Separation based on volatility and column interaction.Separation based on partitioning between mobile and stationary phases.
Analytes Volatile and thermally stable esters.Non-volatile, thermally labile esters.
Derivatization Often required to increase volatility.[4]Generally not required.[6]
Resolution Excellent for homologous series of esters.Superior for geometric and positional isomers.[6]
Detectors FID, Mass Spectrometry (MS).UV, RI, ELSD, MS.

Part 2: Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques provide detailed information about the molecular structure of synthetic esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Operation: NMR spectroscopy analyzes the magnetic properties of atomic nuclei (typically ¹H and ¹³C) to provide detailed information about the molecular structure, connectivity, and stereochemistry of a molecule.[10][11] It is one of the most powerful tools for unambiguous structure elucidation.[12][13]

Causality of Experimental Choices: A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for complete structural assignment. Deuterated solvents are used to dissolve the sample without interfering with the ¹H NMR signals.

Protocol: NMR for Structural Elucidation of a Synthetic Ester

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified synthetic ester in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

2. NMR Experiments:

  • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and neighboring protons (spin-spin coupling).

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbon atoms they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the carbon skeleton.

3. Data Analysis:

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons of each type.

  • Analyze the chemical shifts and coupling constants to infer the local chemical environment.

  • Use the 2D NMR data to build the molecular structure by connecting the fragments identified in the 1D spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle of Operation: FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations (stretching and bending). The absorption pattern is unique to the functional groups present in the molecule.

Causality of Experimental Choices: FTIR is a rapid and non-destructive technique for confirming the presence of the ester functional group. The ester group gives rise to two characteristic and intense absorption bands: the C=O stretch and the C-O stretch.[14][15]

Protocol: FTIR Analysis of a Synthetic Ester

1. Sample Preparation:

  • For liquid samples, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

2. Data Acquisition:

  • Acquire a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.

  • Acquire the sample spectrum. The instrument software will automatically subtract the background.

  • Typically, the spectrum is scanned from 4000 cm⁻¹ to 400 cm⁻¹.

3. Data Interpretation:

  • C=O Stretch: Look for a strong, sharp absorption band in the region of 1750-1735 cm⁻¹ for saturated esters.[16] Conjugation with a double bond or aromatic ring will lower this frequency.

  • C-O Stretch: Two C-O stretching bands are expected, one for the C-C-O linkage and another for the O-C-C linkage, typically appearing in the 1300-1000 cm⁻¹ region.[14]

Mass Spectrometry (MS)

Principle of Operation: MS measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the ester and its fragmentation pattern, which can be used to deduce its structure.

Causality of Experimental Choices: MS is often coupled with a chromatographic technique (GC-MS or HPLC-MS) to analyze complex mixtures. Electron Ionization (EI) is a common ionization technique that causes extensive fragmentation, providing a "fingerprint" mass spectrum that is useful for structural elucidation.[17][18] Soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are used to determine the molecular weight with minimal fragmentation.[19]

Protocol: GC-MS for Identification and Structural Analysis

1. Instrumentation and Parameters:

  • Use the same GC conditions as described in the GC-FID protocol.

  • Mass Spectrometer: A quadrupole or ion trap mass analyzer is commonly used.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[7]

  • Mass Range: Scan from m/z 40 to 600.

  • Transfer Line Temperature: 240°C.[7]

  • Ion Source Temperature: 230°C.[7]

2. Data Analysis:

  • Identify the molecular ion peak (M⁺) to determine the molecular weight.

  • Analyze the fragmentation pattern. Common fragmentations for esters include cleavage at the C-O bond and McLafferty rearrangement.[20]

  • Compare the obtained mass spectrum with library databases (e.g., NIST) for identification.

Part 3: Thermal Analysis for Physicochemical Properties

Thermal analysis techniques are used to characterize the physical and chemical properties of materials as a function of temperature.

Thermogravimetric Analysis (TGA)

Principle of Operation: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides information on thermal stability and decomposition temperatures.[10]

Protocol: TGA for Thermal Stability Assessment

1. Instrumentation and Parameters:

  • TGA Instrument: TA Instruments Q500 or equivalent.

  • Sample Pan: Platinum or alumina.

  • Sample Size: 5-10 mg.

  • Atmosphere: Nitrogen or air at a flow rate of 50-100 mL/min.

  • Temperature Program: Ramp from room temperature to 600°C at a heating rate of 10°C/min.

2. Data Analysis:

  • The TGA curve plots mass loss (%) versus temperature.

  • The onset temperature of decomposition is a measure of the thermal stability of the ester.

Differential Scanning Calorimetry (DSC)

Principle of Operation: DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[21] It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.[10][22]

Protocol: DSC for Thermal Transition Analysis

1. Instrumentation and Parameters:

  • DSC Instrument: TA Instruments Q2000 or equivalent.

  • Sample Pan: Aluminum pans, hermetically sealed.

  • Sample Size: 3-7 mg.

  • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

  • Temperature Program:

    • Heat from room temperature to a temperature above the expected melting point at 10°C/min.

    • Cool to a low temperature (e.g., -50°C) at 10°C/min.

    • Heat again at 10°C/min. The second heating scan is often used for analysis to ensure a consistent thermal history.

2. Data Analysis:

  • The DSC thermogram shows peaks corresponding to endothermic (melting) and exothermic (crystallization) events.

  • The melting point (Tm) is typically taken as the peak temperature of the melting endotherm.

  • The glass transition temperature (Tg) appears as a step change in the baseline.

cluster_0 Analytical Goal cluster_1 Primary Technique Synthetic Ester Synthetic Ester Identity & Structure Identity & Structure Synthetic Ester->Identity & Structure Purity & Quantity Purity & Quantity Synthetic Ester->Purity & Quantity Thermal Properties Thermal Properties Synthetic Ester->Thermal Properties NMR NMR Identity & Structure->NMR Definitive MS MS Identity & Structure->MS Confirmatory FTIR FTIR Identity & Structure->FTIR Functional Group ID GC GC Purity & Quantity->GC Volatile HPLC HPLC Purity & Quantity->HPLC Non-Volatile TGA TGA Thermal Properties->TGA Stability DSC DSC Thermal Properties->DSC Transitions

Caption: Selection of techniques based on analytical goals.

Conclusion

The comprehensive characterization of synthetic esters is a critical undertaking that relies on the synergistic application of multiple analytical techniques. Chromatographic methods provide essential information on purity and composition, while a suite of spectroscopic techniques, particularly NMR, is indispensable for definitive structural elucidation. Finally, thermal analysis methods offer crucial insights into the physicochemical properties and stability of the material. The protocols and guidelines presented herein provide a robust framework for researchers and scientists to develop and validate analytical methods for the quality control and characterization of synthetic esters in various industrial and research settings.

References

  • SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography: Validation of Method Based on Short Column and Response Factor. [Link]

  • ASTM International. (2022). Standard Test Method for Ester Value of Solvents and Thinners. [Link]

  • Polymer Solutions. (n.d.). Top Analytical Techniques for Characterizing Custom Polymers. [Link]

  • MDPI. (2021). Structural Characterization of Unusual Fatty Acid Methyl Esters with Double and Triple Bonds Using HPLC/APCI-MS2 with Acetonitrile In-Source Derivatization. [Link]

  • ACS Publications. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • PMC. (2020). Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. [Link]

  • AOCS. (2019). Preparation of Ester Derivatives of Fatty Acids for Chromatographic Analysis. [Link]

  • PubMed. (n.d.). Structure Elucidation of Antibiotics by Nmr Spectroscopy. [Link]

  • Nacalai Tesque. (n.d.). Fatty Acid Analysis by HPLC. [Link]

  • Machinery Lubrication. (n.d.). Synthetic Esters: Engineered to Perform. [Link]

  • Defense Technical Information Center. (1984). Analytical Characterization of Synthetic Lubricants. [Link]

  • ResearchGate. (n.d.). Fragmentation Patterns of Fatty Acids and Modified Fatty Acids. [Link]

  • MDPI. (2019). Analysis of Bio-Based Fatty Esters PCM's Thermal Properties and Investigation of Trends in Relation to Chemical Structures. [Link]

  • Lube Media. (n.d.). New insight into the benefits of synthetic esters in challenging lubricating applications. [Link]

  • NETZSCH Analyzing & Testing. (2021). STA or DSC and TGA – is Combination the Key?. [Link]

  • ACS Publications. (2024). Comparative Analysis of Kinetic Parameters of Sustainable Branched Esters Obtained from Lauric Acid. [Link]

  • Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. [Link]

  • Universiti Kebangsaan Malaysia. (n.d.). SYNTHESIS AND LUBRICITY PROPERTIES ANALYSIS OF BRANCHED DICARBOXYLATE ESTERS BASED LUBRICANT. [Link]

  • ASTM International. (2021). Standard Test Method for Determination of Fatty Acids and Esters in Glycerin. [Link]

  • MDPI. (2023). A Comprehensive Study on Physicochemical Properties of Fatty Acid Esters Derived from Different Vegetable Oils and Alcohols and Their Potential Application. [Link]

  • ResearchGate. (n.d.). TGA of prepared ester A (a), ester B (b), ester C (c), ester D (d),.... [Link]

  • Dr. B. B. Hegde First Grade College, Kundapura. (n.d.). Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. [Link]

  • Chromatography Forum. (2013). Ester distribution on HPLC. [Link]

  • PMC. (n.d.). Structural characterization of wax esters by electron ionization mass spectrometry. [Link]

  • Rocky Mountain Labs. (2023). Difference between Ether and Ester Bonding in FTIR Spectra. [Link]

  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • TA Instruments. (n.d.). Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

  • ASTM International. (n.d.). Determination of Fatty Acids and Esters in Glycerin1. [Link]

  • METTLER TOLEDO. (n.d.). Thermal Analysis of Polymers. Part 5: DSC and TGA of Elastomers. [Link]

  • ResearchGate. (n.d.). GC‐MS analysis of the synthetic ester oil 3 (green) compared with a.... [Link]

  • Pharmaceutical Technology. (2009). Reference-Standard Material Qualification. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [Link]

  • sites@gsu. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. [Link]

  • ASTM International. (1991). Standard Test Method for Preparation of Methyl Esters From Fatty Acids for. [Link]

  • European Medicines Agency. (n.d.). Specifications and Control Tests on the Finished Product. [Link]

  • YouTube. (2022). Lec-30 || Fragmentation pattern of esters || Methyl & higher esters || MacLafferty rearrangement. [Link]

  • ResearchGate. (n.d.). ASTM methods for determination of fuel properties | Download Table. [Link]

  • Unknown. (n.d.). S:TR;U,CTUIRE ElU'CliDATI:ON B:Y NMiR IN OIRGANilC CHIEM"ISTRY. [Link]

  • Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • YouTube. (2023). FTIR spectra of esters || Effect of ring strain, conjugation & H-bonding || Lactones. [Link]

  • http:/ /ejournal.upi. edu. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Tetradecyl Isobutyrate Synthesis

Welcome to the technical support center for the synthesis of tetradecyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of tetradecyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to overcome common challenges and maximize the yield and purity of your synthesis.

Introduction to Tetradecyl Isobutyrate Synthesis

Tetradecyl isobutyrate is a long-chain ester commonly synthesized for various applications, including as a fragrance ingredient, solvent, and plasticizer.[1] The most prevalent method for its synthesis is the Fischer-Speier esterification, a reaction between a carboxylic acid (isobutyric acid) and an alcohol (1-tetradecanol) in the presence of an acid catalyst.[2][3]

The reaction is reversible, meaning it can proceed in both the forward (esterification) and reverse (hydrolysis) directions.[3][4] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side.[2][4] This is typically accomplished by using an excess of one of the reactants or by removing the water byproduct as it forms.[2][4][5]

Reaction Scheme:

fischer_esterification cluster_reactants Reactants cluster_products Products Isobutyric_Acid Isobutyric Acid (CH3)2CHCOOH Tetradecyl_Isobutyrate Tetradecyl Isobutyrate (CH3)2CHCOO(CH2)13CH3 Isobutyric_Acid->Tetradecyl_Isobutyrate + Tetradecanol 1-Tetradecanol CH3(CH2)13OH Tetradecanol->Tetradecyl_Isobutyrate + Water Water H2O Tetradecyl_Isobutyrate->Water + cluster_reactants cluster_reactants cluster_products cluster_products cluster_reactants->cluster_products H+ Catalyst Heat

Caption: Fischer-Speier esterification of isobutyric acid and 1-tetradecanol.

Troubleshooting Guide: Q&A Format

This section addresses specific issues you may encounter during the synthesis of tetradecyl isobutyrate.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

A1: Low yield in Fischer esterification is a common problem, often stemming from the reversible nature of the reaction. Here’s a breakdown of potential causes and solutions:

  • Incomplete Reaction (Equilibrium not Shifted): The primary reason for low yield is that the reaction has reached equilibrium without a significant shift towards the products.

    • Solution 1: Increase Reactant Concentration: According to Le Chatelier's principle, increasing the concentration of one reactant will drive the equilibrium towards the products. Using an excess of either 1-tetradecanol or isobutyric acid is a common strategy.[2][4] A molar ratio of 1.5:1 to 3:1 of alcohol to acid is often effective.

    • Solution 2: Water Removal: The formation of water as a byproduct means its removal will shift the equilibrium to the right, favoring ester formation.[2][4] This can be achieved using a Dean-Stark apparatus during reflux to physically separate the water from the reaction mixture. Alternatively, incorporating a dehydrating agent like molecular sieves can also be effective.[2]

  • Insufficient Catalyst Activity: The acid catalyst plays a crucial role in protonating the carbonyl group of the carboxylic acid, making it more susceptible to nucleophilic attack by the alcohol.[2][6]

    • Solution: Ensure you are using a sufficient amount of a strong acid catalyst. Common choices include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[2] The catalyst loading is typically 1-5 mol% relative to the limiting reactant.

  • Suboptimal Reaction Temperature and Time: Esterification reactions are generally slow at room temperature.[3]

    • Solution: The reaction should be heated to reflux to increase the reaction rate.[7] Reaction times can vary from a few hours to overnight, depending on the scale and specific conditions.[2] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) can help determine the optimal reaction time.

ParameterStandard ConditionOptimized ConditionExpected Outcome
Reactant Ratio (Alcohol:Acid) 1:12:1 to 3:1Increased conversion to ester
Water Removal NoneDean-Stark trap or molecular sievesEquilibrium shifts to products
Catalyst Loading (H₂SO₄) <1 mol%1-5 mol%Faster reaction rate
Temperature < RefluxRefluxIncreased reaction rate
Reaction Time 1-2 hoursMonitor by TLC/GC until completionMaximized product formation
Q2: I'm observing the formation of an unwanted side product. What could it be and how can I prevent it?

A2: A common side reaction, especially at higher temperatures, is the dehydration of the long-chain alcohol, 1-tetradecanol, to form an alkene (tetradecene) or a dialkyl ether.

  • Cause: The strong acid catalyst used for esterification can also catalyze the elimination of water from the alcohol.

  • Prevention:

    • Control Temperature: Avoid excessive heating. While reflux is necessary, prolonged heating at very high temperatures can promote side reactions.

    • Catalyst Choice: While strong acids are needed, using a milder solid acid catalyst like Amberlyst-15 can sometimes reduce side reactions.[5]

    • Monitor Reaction: Do not let the reaction run for an unnecessarily long time after completion.

side_reactions 1-Tetradecanol 1-Tetradecanol Tetradecene Tetradecene 1-Tetradecanol->Tetradecene -H2O (Elimination) Ditetradecyl_Ether Ditetradecyl_Ether 1-Tetradecanol->Ditetradecyl_Ether + 1-Tetradecanol -H2O (Etherification)

Caption: Potential side reactions of 1-tetradecanol in the presence of a strong acid catalyst.

Q3: The purification of my crude product is difficult, and I'm left with an impure final product. What is the best purification strategy?

A3: Purifying long-chain esters like tetradecyl isobutyrate can be challenging due to the similar physical properties of the product and unreacted starting materials, particularly the long-chain alcohol.

  • Step 1: Neutralization and Washing: After the reaction is complete, the first step is to neutralize the acid catalyst.

    • Procedure: Cool the reaction mixture and slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the effervescence ceases.[8] This will neutralize the acid catalyst and any unreacted isobutyric acid, converting them into their respective sodium salts which are soluble in the aqueous phase.

    • Extraction: Transfer the mixture to a separatory funnel and perform a liquid-liquid extraction. The organic layer will contain your ester and unreacted 1-tetradecanol, while the aqueous layer will contain the salts. Wash the organic layer with water and then with brine to remove any remaining water-soluble impurities.[9]

  • Step 2: Removal of Unreacted Alcohol: This is often the most critical and difficult step.

    • Distillation: Fractional distillation under reduced pressure (vacuum distillation) is the most effective method to separate the tetradecyl isobutyrate from the higher-boiling 1-tetradecanol.[7] The lower pressure allows the compounds to boil at lower temperatures, preventing thermal degradation.

    • Column Chromatography: For smaller scale reactions or for achieving very high purity, column chromatography on silica gel can be employed.[10] A non-polar eluent system (e.g., hexane/ethyl acetate) will allow the less polar ester to elute before the more polar alcohol.

purification_workflow Crude_Mixture Crude Reaction Mixture Neutralization Neutralize with NaHCO3/Na2CO3 Crude_Mixture->Neutralization Extraction Liquid-Liquid Extraction (separate organic & aqueous layers) Neutralization->Extraction Drying Dry organic layer (e.g., Na2SO4) Extraction->Drying Solvent_Removal Remove solvent (rotary evaporator) Drying->Solvent_Removal Purification Final Purification Solvent_Removal->Purification Distillation Vacuum Distillation Purification->Distillation for large scale Chromatography Column Chromatography Purification->Chromatography for high purity Pure_Ester Pure Tetradecyl Isobutyrate Distillation->Pure_Ester Chromatography->Pure_Ester

Caption: A general workflow for the purification of tetradecyl isobutyrate.

Frequently Asked Questions (FAQs)

Q: Can I use a different catalyst for this reaction?

A: Yes, while strong mineral acids are common, other catalysts can be used.

  • Lewis Acids: Lewis acids such as scandium(III) triflate can also catalyze Fischer esterification.[2]

  • Solid Acid Catalysts: Heterogeneous catalysts like Amberlyst-15, a sulfonic acid-functionalized polymer, offer the advantage of being easily filtered out of the reaction mixture, simplifying the workup.[5]

  • Enzymatic Catalysis: Lipases can be used as biocatalysts for esterification.[11][12] This "green chemistry" approach often proceeds under milder conditions and can offer high selectivity, but the reaction times may be longer.[12][13]

Q: What is the role of reflux in this synthesis?

A: Reflux is a crucial technique in this synthesis for two main reasons:

  • Increased Reaction Rate: Heating the reaction mixture to its boiling point (reflux) provides the necessary activation energy to speed up the otherwise slow esterification reaction.[7]

  • Prevents Loss of Volatile Reagents: The condenser in a reflux setup cools any vaporized reactants and products, causing them to condense back into the reaction flask.[7] This ensures that the concentration of your reactants remains constant throughout the heating process, which is particularly important for volatile starting materials.

Q: How can I confirm that I have successfully synthesized tetradecyl isobutyrate?

A: A combination of spectroscopic techniques is typically used for product characterization:

  • Infrared (IR) Spectroscopy: The most telling sign of a successful esterification is the appearance of a strong absorption band around 1730-1750 cm⁻¹, which is characteristic of the C=O stretch of an ester. You should also see the disappearance of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) and the alcohol (around 3200-3600 cm⁻¹).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: You will observe characteristic signals for the protons on the carbon adjacent to the ester oxygen (a triplet around 4.0-4.2 ppm) and the methine proton of the isobutyryl group (a septet around 2.5 ppm).

    • ¹³C NMR: The carbonyl carbon of the ester will appear as a signal around 170-180 ppm.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can confirm the purity of your product and its molecular weight.

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Apparatus
  • To a round-bottom flask, add 1-tetradecanol, isobutyric acid (1.5 equivalents), and a catalytic amount of p-toluenesulfonic acid (0.02 equivalents).

  • Add a solvent that forms an azeotrope with water, such as toluene.

  • Set up the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to reflux. The water-toluene azeotrope will distill into the Dean-Stark trap, and the denser water will separate and be collected, while the toluene will return to the reaction flask.

  • Continue the reaction until no more water is collected in the trap.

  • Allow the reaction to cool to room temperature.

  • Proceed with the neutralization and purification steps as outlined in the troubleshooting guide.

Protocol 2: Enzymatic Esterification using Immobilized Lipase
  • In a flask, combine 1-tetradecanol and isobutyric acid in a suitable organic solvent (e.g., hexane).

  • Add an immobilized lipase, such as Novozym 435.[13]

  • Include molecular sieves to remove the water formed during the reaction.

  • Incubate the mixture in a shaker at a controlled temperature (e.g., 40-60°C).

  • Monitor the reaction progress over time using GC or TLC.

  • Once the reaction is complete, filter off the immobilized enzyme (which can often be reused) and the molecular sieves.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography.

References

  • Study of the reaction mechanism of the transesterification of triglycerides catalyzed by zinc carboxylates - CONICET.
  • Fischer–Speier esterification - Wikipedia. Available from: [Link]

  • Enzymatic synthesis of isoamyl butyrate catalyzed by immobilized lipase on poly-methacrylate particles: optimization, reusability and mass transfer studies - PubMed. Available from: [Link]

  • US4452999A - Method for making isobutyric acid - Google Patents.
  • Transesterification - Master Organic Chemistry. Available from: [Link]

  • Synthesis of methyl isobutyrate - PrepChem.com. Available from: [Link]

  • US6489496B2 - Transesterification process - Google Patents.
  • WO2007127309A2 - Processes for the synthesis of 3-isobutylglutaric acid - Google Patents.
  • Synthesis of 2-Izopropyl-5-methylphenylcarboxymethylen Tartrate - MDPI. Available from: [Link]

  • US3057914A - Process for the preparation of isobutyrate esters - Google Patents.
  • Lipase-Catalyzed Synthesis, Antioxidant Activity, Antimicrobial Properties and Molecular Docking Studies of Butyl Dihydrocaffeate - MDPI. Available from: [Link]

  • Organic Reactions: Esterification & Transesterification - Student Academic Success. Available from: [Link]

  • A statistical approach for optimizing the high yield green production of the flavor ester butyl butyrate - ResearchGate. Available from: [Link]

  • 1-Tetradecanol - Wikipedia. Available from: [Link]

  • US4521595A - Process for the purification of esters - Google Patents.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]

  • Lipase-catalyzed synthesis of isoamyl butyrate. A kinetic study - PubMed. Available from: [Link]

  • Sodium Tetradecyl Sulfate Molecule: Patent Analysis Based on Chemical Compounds Search - MDPI. Available from: [Link]

  • esterification - alcohols and carboxylic acids - Chemguide. Available from: [Link]

  • Fisher Esterification, Reflux, Isolation and Purification of Esters - Science Ready. Available from: [Link]

  • Isobutyric acid, α-benzoyl-, ethyl ester - Organic Syntheses Procedure. Available from: [Link]

  • Tetradecyl isobutyrate | C18H36O2 | CID 560579 - PubChem - NIH. Available from: [Link]

  • (PDF) Enzymatic synthesis of isoamyl butyrate using immobilized Rhizomucor miehei lipase in non-aqueous media - ResearchGate. Available from: [Link]

  • JP6503220B2 - Purification method of 4-hydroxybenzoic acid long chain ester - Google Patents.
  • (PDF) Lipase-catalyzed synthesis of isoamyl butyrate - A kinetic study - ResearchGate. Available from: [Link]

  • Fischer Esterification - Organic Chemistry Portal. Available from: [Link]

  • (PDF) Esterification, Purification and Identification of Cinnamic Acid Esters - ResearchGate. Available from: [Link]

  • Enzymatic synthesis optimization of isoamyl butyrate from fusel oil - Redalyc. Available from: [Link]

  • Ester Reactions: Esterification Practice Problems | Test Your Skills with Real Questions. Available from: [Link]

  • Distillation of Reaction between Isobutyric Acid and Isobutyl Alcohol - CDN. Available from: [Link]

  • Efficient and Sustainable Biodiesel Production via Transesterification: Catalysts and Operating Conditions - MDPI. Available from: [Link]

  • Latest Trends in Lipase-Catalyzed Synthesis of Ester Carbohydrate Surfactants: From Key Parameters to Opportunities and Future Development - MDPI. Available from: [Link]

  • ENZYMATIC SYNTHESIS OF BANANA FLAVOR (ISOAMYL BUTYRATE) BY ESTERIFICATION REACTION CATALYZED BY IMMOBILIZED LIPASE ON POLY-METHACRYLATE PARTICLES - Proceedings.Science. Available from: [Link]

  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives - YouTube. Available from: [Link]

  • Synthesis of pure esters from long-chain alcohols using Fischer esterification - Powered by XMB 1.9.11 - Sciencemadness.org. Available from: [Link]

  • Ester synthesis by transesterification - Organic Chemistry Portal. Available from: [Link]

  • Fischer Esterification-Typical Procedures - OperaChem. Available from: [Link]

  • Lipase-catalysed esterification in a reactive natural deep eutectic solvent leads to lauroylcholine chloride rather than glucose ester - Reaction Chemistry & Engineering (RSC Publishing). Available from: [Link]

Sources

Optimization

Technical Support Center: Tetradecyl Isobutyrate (TIB) Stability &amp; Storage

Ticket ID: TIB-STAB-001 | Status: Open Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division Executive Summary Tetradecyl isobutyrate (TIB) is a saturated wax ester (C18H36O2).[1] Unlike unsaturated...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TIB-STAB-001 | Status: Open Assigned Specialist: Senior Application Scientist, Lipid Chemistry Division

Executive Summary

Tetradecyl isobutyrate (TIB) is a saturated wax ester (C18H36O2).[1] Unlike unsaturated lipids, it is chemically resistant to oxidative rancidity (autoxidation). However, it is highly susceptible to hydrolytic degradation , particularly catalyzed by moisture and pH shifts.

This guide provides a root-cause analysis framework for TIB degradation, focusing on the cleavage of the ester linkage into isobutyric acid (the source of "rancid" odors) and 1-tetradecanol .

Part 1: Diagnostic Matrix (Triage Your Sample)

Use this table to correlate physical symptoms with chemical failure modes.

SymptomProbable CauseChemical MechanismImmediate Action
Sour/Vomit-like Odor HydrolysisRelease of free Isobutyric Acid .STOP USE. Run Acid Value (AV) titration immediately.
Phase Separation / Cloudiness Moisture ContaminationWater saturation exceeding solubility limit of the ester.Perform Karl Fischer (KF) titration. Dry with molecular sieves if AV is normal.
Solidification at Room Temp Polymorphism / PurityTIB is a waxy solid/liquid near RT. Impurities depress melting point.Check DSC or Melting Point. Pure TIB MP is approx 18-20°C (varies by isomer mix).
Container Deformation Solvent/Plastic InteractionEster migration into PVC/Polystyrene (Plasticization).Transfer to Borosilicate Glass or HDPE/Teflon immediately.
Part 2: The Chemistry of Failure (Hydrolysis)

User Question: "My TIB sample smells distinctively sharp and unpleasant. Is this oxidation?"

Scientist Answer: No. TIB is a saturated ester, making it resistant to oxidation. The smell is Isobutyric Acid , generated via Hydrolysis .

The ester linkage in TIB is susceptible to nucleophilic attack by water. This reaction is autocatalytic: the liberated acid lowers the pH, which further accelerates the reaction rate.

Mechanism of Degradation

The following diagram illustrates the acid-catalyzed hydrolysis pathway that destroys TIB.

TIB_Hydrolysis TIB Tetradecyl Isobutyrate (Ester) Transition Tetrahedral Intermediate TIB->Transition Nucleophilic Attack Water + H₂O (Moisture) Water->Transition IsoAcid Isobutyric Acid (Rancid Odor) Transition->IsoAcid Bond Cleavage Alcohol 1-Tetradecanol (Waxy Solid) Transition->Alcohol IsoAcid->TIB Autocatalysis (Lowers pH)

Caption: Figure 1. Acid-catalyzed hydrolysis of Tetradecyl Isobutyrate. Note the autocatalytic feedback loop where the product (Isobutyric Acid) accelerates further degradation.

Part 3: Analytical Protocols (Validation)

User Question: "How do I quantify the degradation? Can I use HPLC?"

Scientist Answer: While HPLC is possible, Gas Chromatography (GC) is the gold standard for volatile esters and their breakdown products. However, for a quick quality check, a simple Acid Value Titration is more effective and cheaper.

Protocol A: Acid Value (AV) Determination

Purpose: To quantify free isobutyric acid. Limit of Acceptance: < 1.0 mg KOH/g (check specific CoA).

  • Dissolve: Weigh 5.0 g of TIB into 50 mL of neutralized Ethanol/Ether (1:1).

  • Indicator: Add 2 drops of Phenolphthalein.

  • Titrate: Titrate with 0.1 N KOH until a faint pink color persists for 30 seconds.

  • Calculate:

    
    [2]
    
    • 
       = Normality of KOH[3][4]
      
    • 
       = Volume of KOH (mL)
      
    • 
       = Weight of Sample (g)[2][3][5]
      
Protocol B: GC-MS Degradation Profiling

Purpose: Definitive identification of impurities.

ParameterSetting / Value
Column DB-Wax or HP-5MS (30m x 0.25mm, 0.25µm film)
Injector Temp 250°C (Split 20:1)
Carrier Gas Helium @ 1.0 mL/min
Oven Program 60°C (2 min) → 10°C/min → 240°C (5 min)
Detector MS (Scan 35-400 m/z)

Expected Retention Profile (Relative):

  • Isobutyric Acid: Early eluting (Sharp, solvent tail).

  • 1-Tetradecanol: Mid-eluting.

  • Tetradecyl Isobutyrate (Parent): Late eluting.

Part 4: Storage & Packaging Guidelines

User Question: "Can I store TIB in standard plastic falcon tubes?"

Scientist Answer: Avoid if possible. Esters are excellent solvents and can act as plasticizers.

  • Leaching: TIB can extract phthalates or monomers from low-density plastics (LDPE/PVC), contaminating your experiment.

  • Sorption: The plastic can absorb the ester, changing the concentration.

Recommended Storage Conditions
VariableRecommendationRationale
Container Amber Borosilicate Glass with Teflon (PTFE) lined cap.Glass is inert. Amber blocks UV (though TIB is UV-stable, additives may not be). PTFE prevents cap liner degradation.
Temperature +4°C (Refrigerated) According to the Arrhenius equation, reducing temp by 10°C roughly halves the hydrolysis rate [1].
Headspace Nitrogen or Argon Overlay.Displaces atmospheric moisture.
Desiccant Silica Gel in secondary containment.Maintains low humidity environment to prevent hydrolysis.
Part 5: Troubleshooting Workflow

Follow this logic path to resolve stability issues efficiently.

Troubleshooting_Flow Start Start: Suspect Degradation CheckSmell Check Odor Start->CheckSmell SmellBad Smells like Vomit/Cheese? CheckSmell->SmellBad RunAV Run Acid Value (AV) Titration SmellBad->RunAV Yes CheckWater Check Water Content (Karl Fischer) SmellBad->CheckWater No (Just Cloudy) AVResult AV > 1.0? RunAV->AVResult Discard CRITICAL FAILURE Hydrolysis Confirmed Discard Sample AVResult->Discard Yes AVResult->CheckWater No DryIt High Water / Low Acid Dry with Mol Sieves & Retest CheckWater->DryIt Water > 0.1%

Caption: Figure 2. Decision tree for troubleshooting TIB degradation events.

References
  • Larson, R. A., & Weber, E. J. (1994). Reaction Mechanisms in Environmental Organic Chemistry. CRC Press. (General principles of ester hydrolysis kinetics and Arrhenius temperature dependence).

  • O'Neil, M. J. (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). RSC Publishing. (Physical properties of isobutyric acid and fatty esters).

  • PubChem. (n.d.).[1][6] Tetradecyl isobutyrate (Compound Summary). National Center for Biotechnology Information. Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023). General Chapter <401> Fats and Fixed Oils. (Standard protocols for Acid Value and Saponification Value).

Sources

Troubleshooting

Common impurities in commercially available tetradecyl isobutyrate.

Introduction Welcome to the technical support hub for Tetradecyl Isobutyrate (CAS: 84473-19-8). As researchers, we often treat reagents as "black boxes," but in the synthesis of pheromones, formulation of lipid nanoparti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Tetradecyl Isobutyrate (CAS: 84473-19-8). As researchers, we often treat reagents as "black boxes," but in the synthesis of pheromones, formulation of lipid nanoparticles, or fragrance stability testing, the purity of your ester is critical.

Commercially available Tetradecyl Isobutyrate (also known as Myristyl Isobutyrate) is typically synthesized via the Fischer esterification of isobutyric acid and tetradecanol (myristyl alcohol). Consequently, its impurity profile is a direct fingerprint of the raw material quality and the reaction conditions used.

This guide moves beyond the Certificate of Analysis (CoA) to help you diagnose, identify, and remove specific impurities that may interfere with your data.

Module 1: The Impurity Matrix

The following table summarizes the most frequent impurities found in commercial samples, categorized by their origin.

Impurity ClassSpecific CompoundOriginRetention Behavior (Non-polar GC)
Homologs Dodecyl Isobutyrate (C12)Impurity in starting alcohol (Lauryl alcohol)Elutes Before Main Peak
Homologs Hexadecyl Isobutyrate (C16)Impurity in starting alcohol (Cetyl alcohol)Elutes After Main Peak
Reactants Tetradecanol (Myristyl Alcohol)Unreacted starting materialBroad peak, elutes Before Main Peak
Reactants Isobutyric AcidUnreacted starting materialFronting/Tailing early peak (often solvent masked)
Byproducts Tetradecene isomersAcid-catalyzed dehydration of alcoholElutes Early (distinctive hydrocarbon pattern)
Byproducts Ditetradecyl EtherAcid-catalyzed etherificationElutes Late (High Boiling Point)

Module 2: Diagnostic FAQ (Troubleshooting Guide)

Q1: I see two "ghost peaks" flanking my main compound peak. What are they?

Diagnosis: These are likely Homologous Esters . Technical Insight: Commercial "Myristyl Alcohol" is rarely 100% C14. It is often derived from coconut or palm kernel oil, resulting in a distribution of C12 (Lauryl), C14 (Myristyl), and C16 (Cetyl) chains. Even "98% pure" starting material can lead to significant amounts of:

  • Dodecyl Isobutyrate: Elutes earlier (lower boiling point).

  • Hexadecyl Isobutyrate: Elutes later (higher boiling point). Action: These are chemically nearly identical to your target. Separation requires high-efficiency fractional distillation or careful flash chromatography.

Q2: My sample has a rancid, "cheesy" or "sweaty" odor. Is this normal?

Diagnosis: No. This indicates Hydrolysis . Technical Insight: Isobutyric acid has a potent, distinctively unpleasant odor. If your sample smells acidic, moisture has likely entered the system, hydrolyzing the ester back into tetradecanol and isobutyric acid. Action:

  • Dissolve the sample in hexane or ether.

  • Wash with saturated aqueous Sodium Bicarbonate (

    
    ) to neutralize the free acid.
    
  • Dry over Magnesium Sulfate (

    
    ) and re-concentrate.
    
Q3: There is a broad, tailing peak appearing just before my ester on the GC.

Diagnosis: Residual Tetradecanol . Technical Insight: Fatty alcohols like tetradecanol are polar (due to the -OH group) and tend to interact with the silanol groups in GC column stationary phases, causing peak broadening or tailing. Self-Validating Test: Derivatize a small aliquot with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). If the broad peak shifts significantly to a higher retention time (becoming a TMS-ether), it is confirmed as the alcohol.

Q4: I detect a hydrocarbon peak eluting very early. Where did it come from?

Diagnosis: Tetradecene (Olefin formation). Technical Insight: If strong acids (Sulfuric acid, p-TSA) were used as catalysts during synthesis without strict temperature control, the tetradecanol can undergo dehydration to form alkenes (tetradecenes). Action: These are non-polar and easily removed via flash chromatography on silica gel (elute with 100% Hexane first).

Module 3: Analytical & Purification Workflows

Standardized GC-MS Conditions

To accurately assess purity, use the following baseline parameters. Note that Retention Indices (RI) are approximate and column-dependent.

  • Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5, HP-5, ZB-5).

  • Carrier Gas: Helium, 1.0 mL/min constant flow.

  • Temp Program: 60°C (1 min)

    
     20°C/min 
    
    
    
    280°C (hold 5 min).
  • Expected Elution Order:

    • Isobutyric Acid (if present)[1]

    • Tetradecene isomers

    • Dodecyl Isobutyrate (Impurity)

    • Tetradecanol (Unreacted)

    • Tetradecyl Isobutyrate (Target)

    • Hexadecyl Isobutyrate (Impurity)

    • Ditetradecyl Ether

Purification Decision Tree

The following diagram outlines the logical flow for identifying and removing specific impurities based on your analytical data.

G Sample Raw Sample (Tetradecyl Isobutyrate) AcidSmell Odor Check: Acidic/Rancid? Sample->AcidSmell GCMS GC-MS Analysis PeakCheck GC Peak Profile GCMS->PeakCheck AcidSmell->GCMS No Imp_Acid Impurity: Isobutyric Acid AcidSmell->Imp_Acid Yes Imp_Alc Impurity: Tetradecanol PeakCheck->Imp_Alc Broad Peak (Pre-Target) Imp_Homolog Impurity: C12/C16 Homologs PeakCheck->Imp_Homolog Sharp Peaks (+/- Target) Imp_Olefin Impurity: Tetradecenes PeakCheck->Imp_Olefin Early Eluting Hydrocarbon Wash Action: NaHCO3 Wash Imp_Acid->Wash Chrom Action: Silica Chromatography (Hexane -> 5% EtOAc) Imp_Alc->Chrom Distill Action: Fractional Distillation (High Vacuum) Imp_Homolog->Distill Imp_Olefin->Chrom Wash->GCMS Re-Analyze Chrom->GCMS Re-Analyze Distill->GCMS Re-Analyze

Caption: Logical workflow for the identification and remediation of common tetradecyl isobutyrate impurities.

References

  • National Institute of Standards and Technology (NIST). (2023).[2] Isobutyric acid, decyl ester Retention Indices. NIST Chemistry WebBook, SRD 69. (Note: Used as homologous reference for retention behavior).

  • PubChem. (n.d.). Isopropyl Myristate (Compound Summary). National Library of Medicine. (Note: Referenced for homologous series impurity profiles common in myristate esters).

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Restek Corporation. (2021). Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (Referenced for general GC-MS impurity detection methodologies in pharmaceutical intermediates).

Sources

Optimization

Technical Support Center: Stabilizing Tetradecyl Isobutyrate in Aqueous Formulations

Welcome to the technical support center for handling tetradecyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this long-chain ester in aqueous en...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for handling tetradecyl isobutyrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this long-chain ester in aqueous environments. Given its hydrophobic nature and susceptibility to hydrolysis, formulating stable aqueous solutions of tetradecyl isobutyrate presents unique challenges. This document provides in-depth, field-proven insights and troubleshooting protocols to ensure the integrity and stability of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and concerns regarding the stability of tetradecyl isobutyrate in aqueous media.

Q1: What is tetradecyl isobutyrate and why is it prone to hydrolysis in water?

A1: Tetradecyl isobutyrate is an ester composed of a long, 14-carbon alkyl chain (tetradecanol) and a short, branched carboxylic acid (isobutyric acid). The ester linkage is the point of vulnerability in aqueous solutions.

Mechanism of Hydrolysis: Ester hydrolysis is the cleavage of the ester bond by a water molecule. This reaction, which yields the parent alcohol (tetradecanol) and carboxylic acid (isobutyric acid), is catalyzed by the presence of both acids (H⁺) and bases (OH⁻). The non-catalyzed reaction is typically very slow.

  • Base-Catalyzed Hydrolysis (Saponification): This is generally the more significant pathway for degradation. The hydroxide ion (OH⁻) is a potent nucleophile that attacks the electron-deficient carbonyl carbon of the ester. This process is typically irreversible because the resulting carboxylic acid is deprotonated to form a carboxylate salt, which is resistant to further reaction.[1][2]

  • Acid-Catalyzed Hydrolysis: This is the reverse of Fischer esterification. A proton (H⁺) from the acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to attack by the weak nucleophile, water. This reaction is reversible.[1]

The long tetradecyl chain imparts significant hydrophobicity (lipophilicity) to the molecule, leading to very low solubility in water. This property necessitates specialized formulation strategies, such as the use of surfactants or co-solvents, to create stable aqueous preparations.[3]

Q2: My formulation's efficacy is decreasing over time. How can I definitively confirm that hydrolysis of tetradecyl isobutyrate is the culprit?

A2: A loss of potency is a classic indicator of active ingredient degradation. To confirm hydrolysis, you must employ analytical techniques that can separate and quantify the parent compound from its potential degradation products.

The most robust and widely used method for this purpose is High-Performance Liquid Chromatography (HPLC) .[4][5] An HPLC method, typically with UV detection, can resolve peaks for tetradecyl isobutyrate, tetradecanol, and isobutyric acid, allowing you to monitor the decrease of the parent ester and the corresponding increase of its hydrolytic byproducts over time.

Other potential analytical methods include:

  • Gas Chromatography (GC): Suitable if the ester and its degradation products are sufficiently volatile.

  • Spectroscopic Methods (FTIR, NMR): These can be used to identify structural changes but are less effective for precise quantification in complex mixtures compared to chromatography.[6]

  • Thin-Layer Chromatography (TLC): A useful, simple preliminary technique to quickly check for the appearance of degradation products.[7]

For a detailed methodology, please refer to the "Experimental Protocols" section for a sample HPLC workflow.

Q3: What is the single most critical factor to control when formulating to prevent hydrolysis?

A3: Without question, the most critical factor is pH . The rate of ester hydrolysis is highly dependent on the pH of the aqueous environment. The reaction is slowest in a slightly acidic to neutral pH range, typically between pH 4 and 6. As the pH moves into either the strongly acidic or, more dramatically, the alkaline range (pH > 8), the rate of hydrolysis increases exponentially.[8][9]

This relationship can be visualized as a U-shaped curve, where the rate of hydrolysis is at its minimum at a specific pH and increases sharply on either side. Therefore, maintaining the formulation's pH within this "zone of stability" is paramount.

Caption: pH-dependent rate of ester hydrolysis.

Q4: How can I reliably maintain the optimal pH in my aqueous formulation?

A4: The most effective way to control pH is by using a buffer system . A buffer is a solution containing a weak acid and its conjugate base (or a weak base and its conjugate acid) that resists changes in pH when small amounts of acid or base are added.

Key Considerations for Buffer Selection:

  • Optimal pH Range: Choose a buffer system whose pKa is close to the desired pH of your formulation to ensure maximum buffering capacity.

  • Avoid Reactive Buffers: Crucially, do not use buffers containing primary amines , such as Tris (tris(hydroxymethyl)aminomethane) or glycine. The amine groups are nucleophilic and can directly react with the ester, leading to aminolysis, which is another degradation pathway.[9]

  • Compatibility & Solubility: Ensure the buffer components are soluble at the required concentration and do not interact adversely with other formulation components.

Recommended Buffer Systems:

Buffer System pKa (approx.) Effective pH Range
Citrate Buffer 3.1, 4.8, 6.4 2.5 - 7.5
Acetate Buffer 4.76 3.8 - 5.8
Phosphate Buffer (PBS) 2.1, 7.2, 12.3 6.2 - 8.2

| HEPES Buffer | 7.5 | 6.8 - 8.2 |

Data compiled from common laboratory references.

Q5: Given its poor water solubility, how can I formulate tetradecyl isobutyrate while also protecting it from hydrolysis?

A5: This is a central challenge for hydrophobic compounds. The most effective strategy is micellar solubilization using surfactants.[10][11]

How Micelles Protect the Ester: Surfactants are amphiphilic molecules with a water-loving (hydrophilic) head and a water-hating (hydrophobic) tail.[12] Above a certain concentration, known as the Critical Micelle Concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic tails form the core of the micelle, creating an oily, non-aqueous microenvironment, while the hydrophilic heads face the outer aqueous phase.[2]

The highly hydrophobic tetradecyl isobutyrate will preferentially partition into the hydrophobic core of these micelles.[10] This sequestration effectively shields the vulnerable ester bond from water and hydroxide ions present in the bulk aqueous phase, thereby significantly reducing the rate of hydrolysis.[13]

Choosing a Surfactant:

  • Non-ionic surfactants (e.g., Polysorbates, Pluronics®) are often the first choice as they are generally less reactive and have low toxicity.

  • Anionic surfactants (e.g., sodium dodecyl sulfate - SDS) can be particularly effective at inhibiting base-catalyzed hydrolysis by creating a negatively charged micellar surface that repels hydroxide ions.[14]

  • Cationic surfactants (e.g., cetyltrimethylammonium bromide - CTAB) can sometimes accelerate hydrolysis by attracting hydroxide ions to the micellar surface.[14]

MicellarEncapsulation cluster_micelle Surfactant Micelle s1 center s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center s9 s9->center s10 s10->center ester Tetradecyl Isobutyrate water Aqueous Phase (Water + OH⁻ ions) oh_ion OH⁻ arrow arrow->oh_ion Repelled / Shielded

Caption: Micellar encapsulation of tetradecyl isobutyrate.

Troubleshooting Guide

Observed Problem Potential Root Cause(s) Recommended Solutions & Actions
Rapid Degradation Despite Neutral pH 1. Presence of catalytic trace metals from glassware or reagents.2. Microbial contamination introducing esterase enzymes.3. Buffer capacity is insufficient or buffer was incorrectly prepared.1. Add a chelating agent like EDTA (0.01-0.1%) to sequester metal ions.[15]2. Filter-sterilize the final formulation through a 0.22 µm filter.3. Re-prepare the buffer, verify its pH with a calibrated meter, and consider increasing its concentration.
Precipitation or Phase Separation 1. Surfactant concentration is below the Critical Micelle Concentration (CMC).2. "Salting out" effect due to high ionic strength from the buffer salts.3. Temperature fluctuations affecting solubility.1. Increase the surfactant concentration to ensure robust micelle formation.2. Screen alternative buffer systems or reduce the buffer concentration while ensuring adequate pH control.3. Store the formulation at a constant, controlled temperature.
Inconsistent Results Between Batches 1. Variability in the purity of raw materials.2. Inconsistent preparation procedure (e.g., order of addition, mixing speed).3. Atmospheric moisture affecting stock materials.1. Qualify all raw materials with certificates of analysis.2. Develop and strictly follow a Standard Operating Procedure (SOP) for formulation preparation.3. Store hygroscopic materials (like some buffer salts) in a desiccator.

Experimental Protocols

Protocol 1: HPLC Method for Stability Testing

This protocol provides a general framework for quantifying tetradecyl isobutyrate and its primary hydrolytic product, tetradecanol.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of Acetonitrile and Water (e.g., 90:10 v/v). Optimization may be required.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: ~210 nm (as the ester has no strong chromophore).

  • Injection Volume: 20 µL.

  • Procedure: a. Prepare stock solutions of tetradecyl isobutyrate and tetradecanol in acetonitrile to create a calibration curve. b. At each time point of your stability study (e.g., T=0, 1, 7, 14 days), withdraw an aliquot of your formulation. c. Dilute the aliquot with acetonitrile to a suitable concentration within the calibration range. d. Inject the sample onto the HPLC system. e. Quantify the peak areas for tetradecyl isobutyrate and tetradecanol against the calibration curve to determine their concentrations.

Protocol 2: Preparation of a Stabilized Micellar Formulation

This protocol describes the preparation of a 1 mg/mL buffered micellar solution of tetradecyl isobutyrate.

  • Materials:

    • Tetradecyl isobutyrate

    • Polysorbate 80 (or other suitable surfactant)

    • Sodium Phosphate Monobasic & Dibasic (for buffer)

    • Purified Water

  • Buffer Preparation (0.1 M Phosphate Buffer, pH 6.0): a. Prepare 0.1 M solutions of both Sodium Phosphate Monobasic and Sodium Phosphate Dibasic. b. In a beaker, add the 0.1 M Monobasic solution and slowly titrate with the 0.1 M Dibasic solution while monitoring with a calibrated pH meter until the pH reaches 6.0.

  • Formulation Preparation (100 mL): a. To 90 mL of the prepared phosphate buffer, add 2.0 g of Polysorbate 80 (for a 2% w/v solution). Mix gently until fully dissolved. This concentration should be well above the CMC. b. In a separate small vial, weigh 100 mg of tetradecyl isobutyrate. c. Add the tetradecyl isobutyrate to the surfactant-buffer solution. d. Mix vigorously (e.g., using a vortex mixer or sonicator) until the solution is clear and homogenous, indicating the ester has been incorporated into the micelles.[16] e. Adjust the final volume to 100 mL with the phosphate buffer. f. Verify the final pH of the formulation.

References

  • Chemistry LibreTexts. (2022). 15.9: Hydrolysis of Esters. [Link]

  • Milliken. (2024). Understanding Ester Stabilizers: Preventing Hydrolysis and Enhancing Performance. [Link]

  • PubMed. (n.d.). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. [Link]

  • ResearchGate. (n.d.). (PDF) Micellar effect upon the rate of alkaline hydrolysis of carboxylic and carbonate esters. [Link]

  • National Institutes of Health (NIH). (n.d.). Hydrolysis-Resistant Ester-Based Linkers for Development of Activity-Based NIR Bioluminescence Probes - PMC. [Link]

  • Master Organic Chemistry. (2022). Basic Hydrolysis of Esters - Saponification. [Link]

  • University of Alberta. (n.d.). Micellar solubilization of drugs. [Link]

  • MDPI. (n.d.). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. [Link]

  • ARKAT USA, Inc. (2003). Mechanism of phthalate ester hydrolysis in water and in cyclodextrin mediated reactions. [Link]

  • ChemRxiv. (n.d.). Kinetics of Alkaline Hydrolysis of Synthetic Organic Esters. [Link]

  • Wiley Online Library. (n.d.). Buffering effects on the solution behavior and hydrolytic degradation of poly(β‐amino ester)s. [Link]

  • MDPI. (n.d.). Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. [Link]

  • ResearchGate. (2015). The Effect of Surfactants on Drug Stability I. [Link]

  • ResearchGate. (n.d.). Synthesis of long-chain fatty acid starch esters in aqueous medium and its characterization. [Link]

  • IJBPR. (n.d.). Forced degradation studies. [Link]

  • ResearchGate. (2008). Quantitative Structure−Metabolism Relationships: Steric and Nonsteric Effects in the Enzymatic Hydrolysis of Noncongener Carboxylic Esters. [Link]

  • National Institutes of Health (NIH). (2021). 6′-O-Lactose Ester Surfactants as an Innovative Opportunity in the Pharmaceutical Field: From Synthetic Methods to Biological Applications. [Link]

  • ResearchGate. (2021). (PDF) Stabilization of water‐in‐oil emulsions using a wax ester synthesized by a new homemade heterogeneous biocatalyst. [Link]

  • IJRPR. (n.d.). ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Quora. (2018). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?[Link]

  • ResearchGate. (2019). Surfactants and their role in Pharmaceutical Product Development: An Overview. [Link]

  • International Journal of Chemical and Physical Sciences. (2018). Degradation study of Nortriptyline HCl by HPTLC method. [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis. [Link]

  • PubMed. (1999). [Characterization of the kinetics of ester hydrolysis at the submolecular level]. [Link]

  • ACS Publications. (2022). Comprehensive Review on the Role of Surfactants in the Chemical Enhanced Oil Recovery Process | Industrial & Engineering Chemistry Research. [Link]

  • MDPI. (n.d.). Immobilized Lipases in the Synthesis of Short-Chain Esters: An Overview of Constraints and Perspectives. [Link]

  • Royal Society of Chemistry. (n.d.). The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 2. Influence of alkyl structure on hydrolytic reactivity in concentrated aqueous mixtures of sodium primary alkyl sulfates: 1-benzoyl-3-phenyl-1,2,4-triazole as a probe of water activity. [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Cellulose. [Link]

  • LinkedIn. (2023). Micellar Solubilization of Poorly Soluble A.I.s in ME Formulations. [Link]

Sources

Troubleshooting

Challenges in the chromatographic separation of long-chain esters.

Welcome to the Advanced Chromatography Support Center. Subject: Technical Guide for the Separation of Long-Chain Esters (LCEs).

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Chromatography Support Center.

Subject: Technical Guide for the Separation of Long-Chain Esters (LCEs). Operator: Senior Application Scientist. Status: Active.

Introduction

You are likely here because your standard C18 protocol is failing. Long-chain esters (LCEs)—spanning fatty acid methyl esters (FAMEs), waxes, triglycerides, and hydrophobic drug conjugates—present a unique "hydrophobic paradox." They are often too non-volatile for standard GC without degradation, yet so hydrophobic that they exhibit poor solubility, carryover, and infinite retention in standard Reversed-Phase LC (RPLC).

This guide does not offer generic advice. It provides causal analysis and self-validating protocols to resolve resolution loss, sensitivity issues, and inlet discrimination.

Module 1: Method Selection Strategy

The Core Problem: Choosing the wrong mode leads to immediate failure. You cannot force a thermally unstable wax ester through a standard split/splitless inlet, nor can you easily separate geometric isomers on a standard C18 column.

Decision Logic: GC vs. LC vs. SFC

Use the following logic flow to determine the correct instrument platform before troubleshooting specific parameters.

MethodSelection Start Start: LCE Sample Volatility Is it Volatile/Thermally Stable? Start->Volatility GC_Path Gas Chromatography (GC) Volatility->GC_Path Yes (e.g., FAMEs) LC_Path Liquid Chromatography (LC) Volatility->LC_Path No (e.g., Waxes/TG) Inlet_Check Boiling Point > 400°C? GC_Path->Inlet_Check Isomer_Check Critical Pair: Isomers? LC_Path->Isomer_Check SFC SFC (Supercritical Fluid) LC_Path->SFC Alternative for Lipids High_Temp_GC High-Temp GC (On-Column Inlet) Inlet_Check->High_Temp_GC Yes Std_GC Standard GC (Split/Splitless) Inlet_Check->Std_GC No C30_LC LC: C30 Column (Shape Selectivity) Isomer_Check->C30_LC Yes (Cis/Trans) NARP_LC LC: NARP Mode (C18/C8) Isomer_Check->NARP_LC No (Chain Length)

Caption: Decision matrix for selecting the optimal chromatographic mode based on thermal stability and isomeric complexity.

Module 2: HPLC & SFC Troubleshooting

Context: In LCE analysis, "retention" is rarely the problem; "elution" is. The hydrophobic interaction is often so strong that peaks broaden or never elute.

Q1: "My critical pairs (e.g., C18:1 vs. C18:0) are co-eluting on my C18 column."

The Mechanism: Standard C18 columns separate primarily by hydrophobicity (carbon count). They often fail to discriminate between "critical pairs"—molecules where the loss of two protons (double bond) roughly equals the hydrophobicity change of adding two carbons.

The Solution:

  • Switch to C30 Stationary Phase: C30 columns possess higher "shape selectivity" than C18. The long alkyl chains order themselves more rigidly, allowing them to discriminate between the "kinked" shape of cis-isomers and the linear shape of trans-isomers or saturated chains [1].

  • Implement NARP (Non-Aqueous Reversed-Phase): Water is too repulsive for LCEs. Remove it.

    • Mobile Phase A: Acetonitrile (Weak solvent)

    • Mobile Phase B: Dichloromethane or THF (Strong solvent)

    • Gradient: 100% A to 50% B.

Self-Validating Check: Inject a mixture of Oleic Acid Methyl Ester (C18:1, cis-9) and Elaidic Acid Methyl Ester (C18:1, trans-9). A C30 column should resolve these to baseline; a standard C18 will likely merge them.

Q2: "I see 'Ghost Peaks' in my blank injections."

The Mechanism: LCEs are sticky. They adsorb to the stainless steel of the needle, the loop, and the rotor seal. When you inject a blank, the mobile phase desorbs this residue, creating a "carryover" peak that mimics your analyte [2].

The Solution: You must implement an aggressive needle wash that solubilizes the LCE better than the mobile phase.

ParameterStandard Protocol (Fail)LCE Optimized Protocol (Pass)
Needle Wash 10% MeOH / 90% Water50% Isopropanol / 25% Acetonitrile / 25% Acetone
Wash Time 2 secondsMinimum 10 seconds (Active Wash)
Loop Material Stainless SteelPEEK or Passivated Steel
Blank Injection Mobile Phase AInjection Solvent (e.g., Hexane/IPA)

Protocol: If carryover persists, execute a "Sawtooth Gradient" cleaning run:

  • Inject 100% Isopropanol.

  • Run gradient: 100% ACN → 100% THF → 100% ACN (repeat 3x).

  • This strips the column of hydrophobic buildup.

Module 3: GC & GC-MS Troubleshooting

Context: For volatile LCEs (like FAMEs), GC is superior. However, high-boiling esters (C24+) suffer from "Inlet Discrimination."

Q3: "My high molecular weight esters have low area counts or are missing."

The Mechanism: In a standard Split/Splitless inlet, the syringe needle enters a hot zone (250°C+). The solvent and light esters vaporize instantly and enter the column. The heavy LCEs boil later; if the needle is withdrawn too fast, they remain inside the needle. Or, they condense on the glass wool of the liner [3].

The Solution:

  • Switch to On-Column Injection (OCI): This deposits the liquid sample directly into the column cold. The oven then ramps up, vaporizing analytes 100% into the phase. This eliminates discrimination.[1][2]

  • Pulsed Splitless Injection: If OCI is unavailable, use a pressure pulse (e.g., 30 psi for 1 min) during injection to force the sample cloud onto the column before discrimination occurs.

Data Comparison: Inlet Performance

Analyte Chain LengthSplit/Splitless Recovery (%)On-Column Recovery (%)
C12 (Lauric)100%100%
C18 (Stearic)95%100%
C30 (Triacontylic)45% (Discrimination) 98%
C40+ (Waxes)<10% 95%

Module 4: Detection & Sensitivity

Context: Most LCEs lack a chromophore (conjugated double bonds). UV detection at 210 nm is plagued by baseline drift and solvent cutoff issues.

Q4: "UV detection is just noise. What is the alternative?"

The Mechanism: You need a "Universal Detector" that responds to mass, not light absorption.

  • ELSD (Evaporative Light Scattering Detector): Good, but non-linear response.[3]

  • CAD (Charged Aerosol Detector): Superior sensitivity and better linearity for lipids [4].[4]

Troubleshooting Logic for Detectors:

DetectorLogic Problem Problem: No UV Absorbance Choice Select Universal Detector Problem->Choice ELSD ELSD (Non-Linear, Good for Qual) Choice->ELSD Budget/Routine CAD CAD (Linear, High Sensitivity) Choice->CAD Quantitation Required MS Mass Spec (LC-MS/GC-MS) (Identification) Choice->MS Unknown ID Required CAD_Issue CAD Issue: High Background? CAD->CAD_Issue CAD_Fix Fix: Mobile Phase Quality (Use LC-MS Grade Solvents only) CAD_Issue->CAD_Fix

Caption: Selection and troubleshooting workflow for universal detectors when analyzing non-chromophoric LCEs.

Expert Tip: If using CAD or ELSD, your mobile phase must be 100% volatile . Phosphate buffers are forbidden (they clog the nebulizer). Use Ammonium Acetate or Formic Acid instead.

References

  • Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Inlets: An Introduction. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Navigating the Stability of Tetradecyl Isobutyrate in Pharmaceutical Formulations

Welcome to the technical support center for tetradecyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing the stability chall...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for tetradecyl isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing the stability challenges associated with this versatile ester in pharmaceutical formulations. As a long-chain fatty alcohol ester, tetradecyl isobutyrate offers unique properties for drug delivery, particularly for lipophilic compounds. However, its ester linkage presents inherent stability concerns that must be carefully managed to ensure product efficacy and safety.

This guide provides a structured approach to troubleshooting common stability issues, supported by scientific principles and practical, field-proven insights. We will explore the causality behind formulation challenges and provide self-validating protocols to ensure the integrity of your experimental outcomes.

Troubleshooting Guide: Common Stability Issues

This section addresses specific problems you may encounter during the formulation development with tetradecyl isobutyrate. Each issue is presented with its probable causes and a step-by-step guide to diagnosis and resolution.

Issue 1: Formulation Appears Cloudy or Shows Signs of Phase Separation Over Time.

Probable Cause: The most likely cause of cloudiness or phase separation is the hydrolysis of tetradecyl isobutyrate. As an ester, it is susceptible to breaking down into its constituent parts: tetradecyl alcohol and isobutyric acid, particularly in the presence of water. This process can be significantly influenced by the pH of the formulation.

Troubleshooting Workflow:

  • pH Measurement: Immediately measure the pH of your formulation. A shift towards acidic or alkaline conditions can accelerate hydrolysis.

  • Forced Degradation Study: To confirm hydrolysis as the root cause, a forced degradation study is recommended. This involves subjecting the formulation to stress conditions to expedite degradation.[1]

  • Analytical Confirmation: Utilize analytical techniques to detect the presence of degradation products.

Experimental Protocol: Forced Hydrolysis Study

  • Objective: To determine the susceptibility of tetradecyl isobutyrate to hydrolysis under acidic, alkaline, and neutral conditions.

  • Materials:

    • Tetradecyl isobutyrate formulation

    • 0.1 N Hydrochloric Acid (HCl)

    • 0.1 N Sodium Hydroxide (NaOH)

    • Purified Water

    • pH meter

    • HPLC-MS or GC-MS system

  • Procedure:

    • Divide your formulation into three aliquots.

    • Adjust the pH of the aliquots to approximately 3 (acidic), 7 (neutral), and 9 (alkaline) using HCl and NaOH.

    • Store the samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw a sample and neutralize it.

    • Analyze the samples using a suitable chromatographic method (HPLC-MS or GC-MS) to quantify the remaining tetradecyl isobutyrate and identify the presence of tetradecyl alcohol and isobutyric acid.

Data Interpretation:

Condition Expected Degradation Rate Primary Degradants
Acidic (pH 3)Moderate to HighTetradecyl alcohol, Isobutyric acid
Neutral (pH 7)LowMinimal degradation
Alkaline (pH 9)HighTetradecyl alcohol, Isobutyrate salt
Issue 2: Loss of Potency of the Active Pharmaceutical Ingredient (API).

Probable Cause: A decrease in API potency can be linked to direct interaction with tetradecyl isobutyrate degradation products or a change in the formulation's microenvironment due to this degradation. For instance, a change in pH resulting from hydrolysis can affect the stability of a pH-sensitive API.

Troubleshooting Workflow:

  • Correlate API Degradation with Ester Hydrolysis: Analyze samples from your stability study for both API content and tetradecyl isobutyrate degradation products. A correlation between the appearance of degradation products and the loss of API suggests an interaction.

  • Excipient Compatibility Study: Investigate potential interactions between the API and individual components, including tetradecyl isobutyrate and its potential degradants.

Experimental Protocol: API-Excipient Compatibility Study

  • Objective: To assess the chemical compatibility of the API with tetradecyl isobutyrate and its hydrolysis products.

  • Materials:

    • API

    • Tetradecyl isobutyrate

    • Tetradecyl alcohol

    • Isobutyric acid

    • Inert solvent

  • Procedure:

    • Prepare binary mixtures of the API with each of the excipients listed above.

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH).

    • Analyze the mixtures at initial and subsequent time points using a stability-indicating HPLC method for the API.

    • A significant decrease in the API peak or the appearance of new peaks indicates an incompatibility.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for tetradecyl isobutyrate?

A1: The primary degradation pathway for tetradecyl isobutyrate, like other esters, is hydrolysis.[2][3][4] This reaction involves the cleavage of the ester bond by water, resulting in the formation of tetradecyl alcohol and isobutyric acid. The rate of hydrolysis is highly dependent on pH and temperature.[5]

Tetradecyl Isobutyrate Tetradecyl Isobutyrate Hydrolysis Hydrolysis Tetradecyl Isobutyrate->Hydrolysis Water Water Water->Hydrolysis Tetradecyl Alcohol Tetradecyl Alcohol Hydrolysis->Tetradecyl Alcohol Isobutyric Acid Isobutyric Acid Hydrolysis->Isobutyric Acid

Primary hydrolysis pathway of tetradecyl isobutyrate.

Q2: How can I prevent the hydrolysis of tetradecyl isobutyrate in my formulation?

A2: Several strategies can be employed to minimize hydrolysis:

  • pH Control: Maintaining the formulation pH in a neutral range (around 6-7) is crucial, as both acidic and alkaline conditions can catalyze hydrolysis.[6] The use of buffering agents can help maintain the desired pH.

  • Water Content Reduction: For non-aqueous formulations, minimizing the water content of all excipients is critical.[7]

  • Temperature Control: Storage at lower temperatures will slow down the rate of hydrolysis.[8]

Q3: Are there any specific excipients that are known to be incompatible with tetradecyl isobutyrate?

A3: Strong acids, bases, and certain oxidizing agents should be avoided as they can directly promote the degradation of the ester. Additionally, some excipients may contain residual water which can contribute to hydrolysis.[7] It is always recommended to perform excipient compatibility studies as part of your pre-formulation work.[9][10][11]

Q4: What analytical techniques are best suited for monitoring the stability of tetradecyl isobutyrate?

A4: A stability-indicating chromatographic method is essential.

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometry (MS) is well-suited for quantifying the volatile tetradecyl isobutyrate and its degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC coupled with a mass spectrometer (MS) or a charged aerosol detector (CAD) can also be used, especially for less volatile related substances.[12]

cluster_0 Formulation Sample cluster_1 Analytical Workflow cluster_2 Outputs Sample Sample Sample Prep Sample Prep Sample->Sample Prep Chromatography GC or HPLC Sample Prep->Chromatography Detection MS, FID, or CAD Chromatography->Detection Data Analysis Data Analysis Detection->Data Analysis Quantification Quantify Tetradecyl Isobutyrate Data Analysis->Quantification Identification Identify Degradants Data Analysis->Identification

Analytical workflow for stability monitoring.

Q5: Can I use antioxidants to improve the stability of tetradecyl isobutyrate?

A5: While hydrolysis is the primary concern, oxidative stability should also be considered, especially if the formulation contains other susceptible components or is exposed to light and oxygen. The use of antioxidants like butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or tocopherols can be beneficial in preventing oxidative degradation of the long alkyl chain.[13] The choice of antioxidant will depend on the formulation type (e.g., oil-based, emulsion) and regulatory acceptance.

References

Sources

Troubleshooting

Tetradecyl isobutyrate solubility problems and solutions.

Welcome to the Technical Support Center for Tetradecyl Isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Tetradecyl Isobutyrate. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the solubility challenges associated with this lipophilic compound. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to support your experimental success.

Introduction to Tetradecyl Isobutyrate and its Solubility Challenges

Tetradecyl isobutyrate (also known as myristyl isobutyrate) is a fatty acid ester with the molecular formula C₁₈H₃₆O₂.[1] Its highly lipophilic nature, characterized by a high LogP value, makes it practically insoluble in aqueous solutions. This property, while beneficial for its use as an emollient and structuring agent in topical and other lipid-based formulations, presents significant challenges during formulation development.[2][3] Researchers frequently encounter difficulties in achieving stable and homogenous solutions, which can impact the performance and efficacy of the final product.

This guide provides a systematic approach to understanding and resolving these solubility issues, drawing upon established principles of formulation science and practical laboratory experience.

Frequently Asked Questions (FAQs)

Q1: What are the primary physicochemical properties of tetradecyl isobutyrate that influence its solubility?

A1: The solubility of tetradecyl isobutyrate is primarily governed by its chemical structure:

  • Long Alkyl Chain: The 14-carbon tetradecyl chain imparts a significant hydrophobic character.

  • Ester Functional Group: The isobutyrate ester group provides a slight polar region, but it is insufficient to overcome the hydrophobicity of the long alkyl chain.

  • High Molecular Weight: With a molecular weight of 284.48 g/mol , it is a relatively large molecule, which can also limit its solubility.[1]

These factors result in a molecule that is highly soluble in nonpolar organic solvents and lipids but virtually insoluble in water and other polar solvents.

Q2: In which solvents is tetradecyl isobutyrate expected to be soluble?

Table 1: Expected Qualitative Solubility of Tetradecyl Isobutyrate in Common Laboratory Solvents

Solvent ClassExamplesExpected SolubilityRationale
Nonpolar Solvents Hexane, Toluene, ChloroformHigh"Like dissolves like" principle; the nonpolar nature of these solvents matches the long alkyl chain of tetradecyl isobutyrate.
Esters Ethyl Acetate, Isopropyl MyristateHighStructural similarity and favorable intermolecular interactions.
Ketones Acetone, Methyl Ethyl KetoneModerate to HighThe ketone group can interact with the ester group of tetradecyl isobutyrate.
Alcohols Ethanol, IsopropanolLow to ModerateThe polarity of the hydroxyl group limits solubility, but some miscibility is expected, especially with heating.
Polar Aprotic Solvents Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)Low to ModerateThese strong solvents can dissolve a wide range of compounds, but the high polarity may not be optimal for the highly lipophilic tetradecyl isobutyrate.
Polar Protic Solvents Water, GlycerolInsolubleThe strong hydrogen bonding network of water excludes the nonpolar tetradecyl isobutyrate molecule.

This table is based on general principles of solubility and data for analogous compounds. Experimental verification is highly recommended.

Q3: I am observing cloudiness or precipitation when trying to dissolve tetradecyl isobutyrate. What is the likely cause?

A3: Cloudiness or precipitation is a clear indicator of incomplete dissolution or that the solubility limit has been exceeded. The primary causes include:

  • Solvent Incompatibility: The chosen solvent may not have the appropriate polarity to dissolve the desired concentration of tetradecyl isobutyrate.

  • Low Temperature: The solubility of most solids and viscous liquids, including tetradecyl isobutyrate, decreases at lower temperatures.

  • Supersaturation: The solution may have been clear at a higher temperature but became supersaturated and precipitated upon cooling.

  • Presence of Impurities: Impurities in either the tetradecyl isobutyrate or the solvent can sometimes affect solubility.

Troubleshooting Guide

This section provides a systematic approach to resolving common solubility problems encountered with tetradecyl isobutyrate.

Problem 1: Difficulty in achieving a clear solution.

If you are struggling to dissolve tetradecyl isobutyrate, follow this troubleshooting workflow:

Caption: Troubleshooting workflow for dissolving tetradecyl isobutyrate.

Problem 2: The solution is clear at elevated temperatures but becomes cloudy or forms a precipitate upon cooling.

This phenomenon, known as crystallization or "waxing out," is common with wax esters.[3][4]

Causality: At higher temperatures, the kinetic energy of the solvent molecules is sufficient to keep the tetradecyl isobutyrate molecules dispersed. As the solution cools, the solubility decreases, and the tetradecyl isobutyrate molecules begin to self-associate and crystallize out of the solution.

Solutions:

  • Maintain Elevated Temperature: If your application allows, maintain the formulation at a temperature where the tetradecyl isobutyrate remains soluble.

  • Employ a Co-solvent: The addition of a co-solvent can lower the crystallization temperature. A systematic approach to selecting a co-solvent is outlined in Protocol 1.

  • Incorporate a Crystallization Inhibitor: Certain polymers or other long-chain esters can interfere with the crystallization process, keeping the solution stable at lower temperatures.

  • Formulate as an Emulsion or Microemulsion: Dispersing the tetradecyl isobutyrate as the oil phase in an emulsion can prevent crystallization. Refer to Protocol 2 for guidance on developing a microemulsion.

Problem 3: The final formulation is not homogenous and shows phase separation over time.

Phase separation indicates instability in the formulation. For solutions, this can be due to delayed crystallization. In emulsions, it points to an unstable interface between the oil and water phases.

Solutions for Emulsions:

  • Optimize the Surfactant System: The choice and concentration of the surfactant (emulsifier) are critical. The Hydrophile-Lipophile Balance (HLB) of the surfactant system should be optimized for the specific oil phase.

  • Increase the Viscosity of the Continuous Phase: Adding a thickening agent to the aqueous phase can slow down the movement of the oil droplets and prevent coalescence.

  • Reduce Droplet Size: Homogenization or microfluidization can reduce the droplet size of the dispersed phase, leading to a more stable emulsion.

Experimental Protocols

Protocol 1: Systematic Approach to Co-Solvent Selection

This protocol provides a method for systematically screening co-solvents to improve the solubility of tetradecyl isobutyrate.

Objective: To identify a co-solvent system that maintains the solubility of tetradecyl isobutyrate at the desired concentration and temperature.

Materials:

  • Tetradecyl isobutyrate

  • Primary solvent (e.g., ethanol)

  • A selection of co-solvents with varying polarities (e.g., propylene glycol, polyethylene glycol 400, isopropyl myristate)

  • Glass vials with screw caps

  • Magnetic stirrer and stir bars

  • Water bath or heating block

Procedure:

  • Prepare a stock solution of tetradecyl isobutyrate in the primary solvent at a concentration known to be soluble at an elevated temperature (e.g., 50°C).

  • In separate vials, prepare a series of solvent blends by mixing the primary solvent with each co-solvent at different ratios (e.g., 90:10, 80:20, 70:30).

  • Add the tetradecyl isobutyrate stock solution to each solvent blend to achieve the final desired concentration.

  • Heat the vials to 50°C and stir until all solutions are clear.

  • Allow the vials to cool slowly to room temperature while observing for any signs of precipitation or cloudiness.

  • The solvent blend that maintains a clear solution at the lowest temperature is the most effective co-solvent system.

Caption: Workflow for co-solvent selection.

Protocol 2: Development of a Self-Microemulsifying Drug Delivery System (SMEDDS)

This protocol outlines the steps to formulate a SMEDDS for enhancing the aqueous dispersibility of tetradecyl isobutyrate.[5][6]

Objective: To create a stable microemulsion of tetradecyl isobutyrate in an aqueous medium.

Materials:

  • Tetradecyl isobutyrate (oil phase)

  • Surfactant (e.g., Polysorbate 80, Cremophor EL)

  • Co-surfactant/Co-solvent (e.g., Transcutol, Propylene Glycol)

  • Water (aqueous phase)

  • Glass vials

  • Vortex mixer

Procedure:

  • Construct a Ternary Phase Diagram:

    • Mix the surfactant and co-surfactant at various ratios (e.g., 1:1, 2:1, 1:2).

    • For each surfactant/co-surfactant mixture, prepare a series of formulations with varying amounts of the oil phase (tetradecyl isobutyrate) and the surfactant/co-surfactant mixture.

    • Titrate each of these mixtures with water, vortexing after each addition.

    • Observe the appearance of the mixture and note the regions where a clear or slightly bluish, homogenous microemulsion forms.

    • Plot these regions on a ternary phase diagram to identify the microemulsion existence area.

  • Select an Optimal Formulation: Choose a formulation from within the stable microemulsion region of the phase diagram.

  • Characterize the Microemulsion: Evaluate the selected formulation for droplet size, polydispersity index, and stability over time and upon dilution.

References

  • PubChem. (n.d.). Tetradecyl isobutyrate. National Center for Biotechnology Information. Retrieved from [Link]

  • Symmetric. (2024, September 18). Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs. Retrieved from [Link]

  • Gullapalli, R. P. (2010). Soft gelatin capsules (softgels). Journal of Pharmaceutical Sciences, 99(10), 4107-4148.
  • Ataman Kimya. (n.d.). ISOPROPYL MYRISTATE. Retrieved from [Link]

  • PubChem. (n.d.). Isopropyl Myristate. National Center for Biotechnology Information. Retrieved from [Link]

  • Niran Chemical. (2025, June 13). Choosing the Right Concentration of Isopropyl Myristate for Your Product. Retrieved from [Link]

  • Jana, S. (2016). Crystallization Behavior of Waxes. DigitalCommons@USU. Retrieved from [Link]

  • Gattefossé. (2024, September 11). Preparation and characterization of liquid crystal emulsions based on a wax ester emulsifier. Retrieved from [Link]

  • European Medicines Agency. (2010, May 31). Formulation of poorly soluble compounds. Retrieved from [Link]

  • Patel, V., & Lalwani, A. (2018). Formulation strategies for poorly soluble drugs.
  • Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201-230.
  • Charman, W. N., & Stella, V. J. (1991). Transport of lipophilic molecules in the intestinal lymph. Advanced drug delivery reviews, 7(1), 1-14.
  • Pouton, C. W. (2000). Lipid formulations for oral administration of drugs: non-emulsifying, self-emulsifying and 'self-microemulsifying' drug delivery systems. European journal of pharmaceutical sciences, 11(2), S93-S98.
  • Wasan, K. M. (2001). Formulation and physiological and biopharmaceutical issues in the development of oral lipid-based drug delivery systems. Journal of Pharmacy & Pharmaceutical Sciences, 4(2), 117-126.
  • Shah, N. H., Carvajal, M. T., Patel, C. I., Infeld, M. H., & Malick, A. W. (1994). Self-emulsifying drug delivery systems (SEDDS) with polyglycolyzed glycerides for improving in vitro dissolution and oral absorption of lipophilic drugs. International journal of pharmaceutics, 106(1), 15-23.
  • Grove, M., & Müllertz, A. (2005). Bioavailability of seocalcitol II: development of a self-microemulsifying drug delivery system (SMEDDS) for oral administration. European Journal of Pharmaceutical Sciences, 24(1), 39-47.
  • Kang, B. K., Lee, J. S., Chon, S. K., Jeong, S. Y., Yuk, S. H., Khang, G., ... & Cho, S. H. (2004). Development of self-microemulsifying drug delivery systems (SMEDDS) for oral bioavailability enhancement of simvastatin in beagle dogs. International journal of pharmaceutics, 274(1-2), 65-73.
  • Gershanik, T., & Benita, S. (2000). Self-dispersing lipid formulations for improving oral absorption of lipophilic drugs. European journal of pharmaceutics and biopharmaceutics, 50(1), 179-188.
  • Blake, A. I., & Marangoni, A. G. (2015). The use of cooling rate to engineer the microstructure and oil binding capacity of wax crystal networks. Food Biophysics, 10(4), 456-465.

Sources

Optimization

Scaling up the synthesis of tetradecyl isobutyrate for pilot studies.

Technical Support Center: Pilot Scale Synthesis of Tetradecyl Isobutyrate Introduction: The Pilot Transition Welcome to the Technical Support Center. You are likely here because your bench-scale synthesis of Tetradecyl I...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Pilot Scale Synthesis of Tetradecyl Isobutyrate

Introduction: The Pilot Transition

Welcome to the Technical Support Center. You are likely here because your bench-scale synthesis of Tetradecyl Isobutyrate (TIB) yielded excellent results (gram-scale), but your transition to the pilot reactor (kilogram-scale) has introduced unexpected deviations—likely lower conversion rates, persistent odors, or phase separation issues.

TIB (CAS: 2623-23-6) is a fatty ester derived from Myristyl Alcohol (Tetradecanol) and Isobutyric Acid.[1] While the chemistry (Fischer Esterification) appears elementary, the thermodynamics at scale are unforgiving. This guide addresses the specific engineering and chemical hurdles of scaling this equilibrium-limited reaction.

Module 1: Reaction Kinetics & Thermodynamics

Q1: My conversion rates have plateaued at ~85% in the pilot reactor, whereas I achieved 98% in the lab. Why?

A: This is a classic Mass Transfer vs. Equilibrium issue. At bench scale, magnetic stirring and high surface-area-to-volume ratios allow for efficient water removal.[1] At pilot scale, you are likely failing to shift the equilibrium because water is not being removed fast enough.

  • The Mechanism: Fischer esterification is reversible (

    
    ). To drive it to completion, you must remove water (Le Chatelier’s Principle).[1]
    
  • The Pilot Constraint: In a larger vessel, the path length for a water molecule to reach the liquid-vapor interface is longer. If your agitation is insufficient (low Reynolds number), water stays trapped in the reaction mass, promoting hydrolysis (the reverse reaction).

  • Corrective Protocol:

    • Switch to Azeotropic Distillation: Do not rely on simple distillation. Add an entrainer (e.g., Toluene or Cyclohexane, ~10-15% of reaction volume).[1]

    • Agitation: Ensure your impeller (Rushton or pitched blade) creates a vortex.[1]

    • Temperature: Maintain the reactor at the boiling point of the azeotrope (e.g., ~85-90°C for Cyclohexane/Water), not just the reaction temperature.

Q2: Why is my product discoloring (yellowing) during the reaction?

A: This indicates Oxidative Degradation or Catalyst Charring .

  • Cause 1 (Oxidation): Tetradecanol is susceptible to oxidation at elevated temperatures (

    
    C) if the headspace isn't inerted, forming aldehydes that polymerize.[1]
    
  • Cause 2 (Catalyst): If you are using Sulfuric Acid (

    
    ), it acts as a strong dehydrating agent and oxidant, charring the organic backbone at pilot scale hot-spots.[1]
    
  • Solution:

    • Catalyst Swap: Switch to p-Toluenesulfonic Acid (p-TSA) or Methanesulfonic Acid (MSA) .[1] They are milder and cause less charring than

      
       [1].
      
    • Inerting: Constant Nitrogen (

      
      ) sparge is mandatory at pilot scale.[1]
      

Module 2: Process Engineering (The "How")

Q3: How do I handle the stoichiometry at scale? Which reagent should be in excess?

A: Always use Isobutyric Acid in excess (1.1 to 1.2 equivalents).[1]

  • Reasoning:

    • Tetradecanol (Myristyl Alcohol):[1] High boiling point (~289°C), solid at room temperature.[1] Very difficult to remove unreacted alcohol without high-vacuum fractional distillation, which is energy-intensive.[1]

    • Isobutyric Acid:[2] Lower boiling point (~154°C).[1] Unreacted acid can be easily removed via a caustic wash (

      
       or 
      
      
      
      ) or stripped under moderate vacuum.[1]
  • Self-Validating Step: Check the Acid Value (AV) of the crude mixture. If AV is high but Hydroxyl Value (OHV) is near zero, your reaction is complete, and you only need to wash the excess acid.[1]

Q4: The "Stench" is unmanageable in the pilot plant. How do we contain Isobutyric Acid?

A: Isobutyric acid has a pervasive, rancid butter odor.[1] At scale, this is a safety and environmental compliance issue.[1]

  • Containment Protocol:

    • Vapor Trap: All reactor vents must pass through a scrubber containing 10% NaOH solution.

    • Charging: Do not pour manually. Use a diaphragm pump to transfer the acid from the drum directly into the reactor via a closed loop.

    • Neutralization: Never open the reactor after the reaction until the mixture has been neutralized (pH 7-8).

Module 3: Visualization & Workflow

Figure 1: Pilot Scale Synthesis Workflow This diagram outlines the critical path from charging to isolation, highlighting the decision points for troubleshooting.

TIB_Synthesis Start Start: Charge Reactants (Tetradecanol + 1.2 eq Isobutyric Acid) Catalyst Add Catalyst (p-TSA) & Entrainer (Cyclohexane) Start->Catalyst Reflux Reflux @ Azeotropic BP (Dean-Stark Trap) Catalyst->Reflux Check Check Conversion (GC or Acid Value) Reflux->Check Decision_Low Conversion < 95%? Check->Decision_Low Action_MoreTime Continue Reflux Check Water Removal Decision_Low->Action_MoreTime Yes Workup Cool & Wash (1. NaHCO3, 2. Brine) Decision_Low->Workup No (Target Met) Action_MoreTime->Reflux PhaseSep Phase Separation (Remove Aqueous Layer) Workup->PhaseSep Strip Vacuum Stripping (Remove Solvent/Trace Acid) PhaseSep->Strip Final Final Product: Tetradecyl Isobutyrate (>98% Purity) Strip->Final

Caption: Figure 1. Iterative workflow for TIB synthesis with integrated quality control checkpoints (Diamond nodes).

Module 4: Purification & Work-up

Q5: I have a persistent haze in my final product. What is it?

A: Haze is almost always Emulsified Water or Residual Salts .

  • The Cause: Fatty esters like TIB are lipophilic. During the caustic wash (to remove excess isobutyric acid), sodium isobutyrate (a soap-like salt) forms.[1] This acts as a surfactant, trapping micro-droplets of water.

  • Troubleshooting Protocol:

    • Salting Out: The final wash should be with saturated Brine (NaCl), not pure water. The ionic strength breaks the emulsion.

    • Vacuum Drying: After phase separation, heat the product to 90°C under vacuum (50 mbar) for 1 hour. The haze should clear as water flashes off.

    • Filtration: If haze persists, it may be precipitated salts. Filter through a bed of Celite or Silica.

Q6: What are the critical parameters for Vacuum Distillation?

A: If high purity (>99%) is required for pharma/cosmetic use, simple stripping isn't enough.[1]

  • Boiling Point: TIB boils at high temperatures. You must use high vacuum to prevent degradation.

  • Parameters:

    • Pressure: < 5 mbar (Essential).[1]

    • Vapor Temp: Expect ~160-170°C at 5 mbar (Estimation based on MW).

    • Wiped Film Evaporator (WFE): For pilot scale (>20kg), a WFE is superior to pot distillation as it minimizes "residence time" and thermal stress [2].[1]

Summary Data Table: Catalyst Comparison

ParameterSulfuric Acid (

)
p-Toluenesulfonic Acid (p-TSA)Enzymatic (Lipase 435)
Reaction Rate Very FastFastSlow (24-48 hrs)
Selectivity Low (Side reactions common)HighVery High
Color Quality Poor (Yellow/Brown risk)Good (Pale Yellow)Excellent (Clear)
Corrosivity High (Requires Glass-lined)Moderate (SS316 acceptable)Low
Cost LowMediumHigh
Recommendation Avoid for Pilot Standard for Pilot Niche (High Value)

References

  • Otera, J. (2003).[1] Esterification: Methods, Reactions, and Applications. Wiley-VCH.[1][3] (Standard text on catalyst selection for transesterification and direct esterification).

  • Zapata, et al. (2009).[1] "Scale-up of the synthesis of fatty esters using enzymatic catalysis." Organic Process Research & Development, 13(1). Link (Provides comparative data on enzymatic vs. chemical routes for fatty esters).[1]

  • PubChem. (2023).[1][3][4] "Tetradecyl isobutyrate (Compound)." National Center for Biotechnology Information. Link (Verified source for molecular weight and general identifiers).[1]

  • Vogel, A.I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (Authoritative source for Dean-Stark and Azeotropic distillation setups).

Sources

Reference Data & Comparative Studies

Validation

Technical Guide: Cross-Referencing Experimental Data for Tetradecyl Isobutyrate

Reference Standard: PubChem CID 560579 Executive Summary Tetradecyl isobutyrate (TIB), also known as myristyl isobutyrate, represents a critical intersection between volatility and substantivity in lipid formulation. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Reference Standard: PubChem CID 560579

Executive Summary

Tetradecyl isobutyrate (TIB), also known as myristyl isobutyrate, represents a critical intersection between volatility and substantivity in lipid formulation. Unlike its ubiquitous isomer isopropyl myristate (IPM), TIB offers a unique "cushioning" effect in topical applications and serves as a specialized intermediate in organic synthesis.

This guide provides a rigorous framework for synthesizing, isolating, and validating TIB. It moves beyond static database values, offering a self-validating protocol to cross-reference your bench data against the PubChem standard (CID 560579).

Part 1: The Reference Standard (PubChem Baseline)

Before initiating synthesis or analysis, establish the theoretical baseline. Deviations from these values are the primary indicators of impurity (specifically unreacted tetradecanol or isobutyric acid).

PropertyPubChem Standard (CID 560579)Bench Tolerance (Acceptable Range)Critical Note
Molecular Formula

N/A
Molecular Weight 284.5 g/mol 284.5 ± 0.5 (MS)
LogP (XLogP3) 7.77.5 – 7.9Highly hydrophobic; requires non-polar solvents (Hexane/DCM).
Boiling Point ~170°C @ 2 mmHg (Predicted)± 5°CHigh vacuum required for distillation to prevent thermal degradation.
Refractive Index Not explicitly listed1.4380 – 1.4420 (

)
Estimated based on homologous series.

Source: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 560579, Tetradecyl isobutyrate. Retrieved from .

Part 2: Experimental Synthesis & Isolation

Objective: Synthesize high-purity TIB using a Fischer Esterification driven by a Dean-Stark water removal system.

Reagents
  • Tetradecanol (Myristyl Alcohol): 1.0 eq (Limiting Reagent)

  • Isobutyric Acid: 1.2 eq (Excess drives equilibrium)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (0.5 mol%)

  • Solvent: Toluene (Azeotropic agent)

The Protocol[1][2][3]
  • Setup: Equip a 500mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap, and reflux condenser.

  • Charge: Add Tetradecanol (21.4g, 100 mmol), Isobutyric Acid (10.6g, 120 mmol), pTSA (0.1g), and Toluene (150mL).

  • Reflux: Heat to vigorous reflux (~115°C). Monitor water collection in the trap. Reaction is complete when water volume stabilizes (theoretical: ~1.8mL).

  • Workup:

    • Cool to room temperature.[1]

    • Wash organic phase with Sat. NaHCO₃ (2x 50mL) to remove excess isobutyric acid. Crucial: CO₂ evolution indicates acid neutralization.

    • Wash with Brine (1x 50mL).

    • Dry over MgSO₄ , filter, and concentrate via Rotary Evaporator.

  • Purification: High-vacuum distillation (0.5 mmHg). Collect fraction boiling at ~145-150°C.

Workflow Visualization

SynthesisWorkflow Reactants Reactants (Tetradecanol + Isobutyric Acid) Reflux Reflux (Dean-Stark) Remove H2O Reactants->Reflux pTSA / Toluene Wash Biphasic Wash (NaHCO3 -> Brine) Reflux->Wash Cool & Separate Dry Drying (MgSO4) Wash->Dry Organic Layer Distill Vacuum Distillation (<1 mmHg) Dry->Distill Concentrate Product Pure TIB (>98%) Distill->Product Collect Heart Cut

Figure 1: Step-by-step synthesis and purification workflow for Tetradecyl Isobutyrate.

Part 3: Analytical Validation (The Cross-Reference)

This section details how to validate your synthesized product against the PubChem structure using GC-MS and NMR.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrument Parameters:

  • Column: DB-5ms or equivalent (Non-polar).

  • Inlet: 250°C, Split 50:1.

  • Oven: 100°C (1 min) → 20°C/min → 300°C (5 min).

Fragmentation Fingerprint (Validation Check): Unlike linear fatty esters, the isobutyrate head group provides a distinct fragmentation pattern.

  • Diagnostic Peak 1 (m/z 71):

    
    . The isobutyryl cation. This is the base peak or major fragment, confirming the head group.
    
  • Diagnostic Peak 2 (m/z 43):

    
    . Isopropyl fragment.[2]
    
  • McLafferty Rearrangement (m/z 89): A characteristic rearrangement peak for isobutyrate esters, appearing at m/z 89 (protonated isobutyric acid).

  • Molecular Ion: Weak or absent.

Self-Validating Logic:

  • If m/z 71 is missing: You have likely synthesized the linear butyrate, not isobutyrate. Check your starting acid.[1][2]

  • If m/z 60 (Acetic Acid) is dominant: You have validated Tetradecyl Acetate, not TIB.

Nuclear Magnetic Resonance ( H-NMR)

Run in


.
  • 
     2.55 ppm (Septet, 1H):  The methine proton of the isobutyryl group. This is the fingerprint signal.
    
  • 
     1.18 ppm (Doublet, 6H):  The two methyl groups attached to the isobutyryl methine.
    
  • 
     4.05 ppm (Triplet, 2H):  The 
    
    
    
    -methylene of the tetradecyl chain (
    
    
    ).

Part 4: Comparative Performance Guide

Researchers often substitute TIB with Isopropyl Myristate (IPM). While chemically isomeric (same molecular weight), their physical performance differs significantly.

FeatureTetradecyl Isobutyrate (TIB)Isopropyl Myristate (IPM)Application Context
Structure Long alcohol (C14) + Branched acid (C4)Branched alcohol (C3) + Long acid (C14)
Viscosity Medium-LowVery LowTIB provides more "cushion" in creams.
Volatility ModerateHighIPM flashes off skin faster.
Occlusivity ModerateLowTIB forms a better barrier for hydration.
Odor Waxy, faint fruityFaint oily, nearly odorlessTIB requires higher purity for fragrance-free claims.
Decision Logic: When to use TIB?

Use TIB when you require the solubility parameters of a fatty ester but need slower absorption and higher substantivity than IPM can provide.

Part 5: Troubleshooting & Data Discrepancy

If your experimental data does not match the PubChem/Predicted values, follow this logic tree.

ValidationLogic Data Experimental Data CheckRI Check Refractive Index (Target: ~1.440) Data->CheckRI CheckMS Check GC-MS (m/z 71 present?) Data->CheckMS BranchRI_High RI > 1.445 Suspect: Unreacted Alcohol CheckRI->BranchRI_High Too High BranchRI_Low RI < 1.435 Suspect: Solvent/Water CheckRI->BranchRI_Low Too Low BranchMS_No71 Missing m/z 71 Suspect: Wrong Acid Used CheckMS->BranchMS_No71 No BranchMS_Acid Peak at m/z 89 strong? Confirm: Isobutyrate Structure CheckMS->BranchMS_Acid Yes

Figure 2: Diagnostic logic for troubleshooting purity issues.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 560579, Tetradecyl isobutyrate. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Isobutyl isobutyrate Mass Spectrum (Analogous Fragmentation). NIST Mass Spectrometry Data Center.[3][4][5][6][7] Retrieved from [Link]

  • Vogel, A. I. (1989).Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. Isopropyl Myristate Compound Summary. Retrieved from [Link]

Sources

Comparative

Technical Comparison Guide: Tetradecyl Isobutyrate vs. Standard Cosmetic Esters

This guide provides an in-depth technical comparison of Tetradecyl Isobutyrate (Myristyl Isobutyrate) against standard cosmetic esters.[1] It is designed for formulation scientists and R&D professionals evaluating novel...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of Tetradecyl Isobutyrate (Myristyl Isobutyrate) against standard cosmetic esters.[1] It is designed for formulation scientists and R&D professionals evaluating novel lipid candidates for stability and sensory performance.

Executive Summary: The "Steric Shield" Advantage

Tetradecyl Isobutyrate (TIB) (CAS: 167871-30-9 / 97-85-8 analogue context) represents a structural "sweet spot" in ester design.[1] While functionally similar to the industry-standard Isopropyl Myristate (IPM) in terms of emolliency and spreading, TIB offers a distinct chemical advantage: Acyl-Side Steric Hindrance .[1]

Unlike IPM, which relies on alcohol-side branching, TIB incorporates branching on the acid moiety (isobutyric acid). This structural modification significantly retards nucleophilic attack at the carbonyl carbon, predicting superior hydrolytic stability in extreme pH formulations (e.g., AHA peels, depilatories) while maintaining a light, non-greasy sensory profile.

Chemical Structure & Mechanism

To understand the performance differentiation, we must analyze the molecular architecture.

Comparative Structures
  • Isopropyl Myristate (IPM): Branched Alcohol (C3) + Linear Acid (C14). Total Carbon: C17.[2]

  • Tetradecyl Isobutyrate (TIB): Linear Alcohol (C14) + Branched Acid (C4). Total Carbon: C18.

  • Myristyl Myristate (MM): Linear Alcohol (C14) + Linear Acid (C14). Total Carbon: C28 (Solid Wax).

The Hydrolysis Resistance Mechanism

The primary failure mode for esters in active formulations is hydrolysis (cleavage into acid and alcohol).

Hydrolysis_Shielding cluster_IPM Isopropyl Myristate (IPM) cluster_TIB Tetradecyl Isobutyrate (TIB) IPM_Struct C13-C(=O)-O-CH(CH3)2 (Steric Bulk on Oxygen Side) Attack_IPM OH- Attack on Carbonyl IPM_Struct->Attack_IPM Accessible Result_IPM Rapid Hydrolysis (Low Resistance) Attack_IPM->Result_IPM TIB_Struct (CH3)2CH-C(=O)-O-C14 (Steric Bulk on Carbonyl Side) Attack_TIB OH- Attack on Carbonyl TIB_Struct->Attack_TIB Blocked by Iso-Group Result_TIB Steric Shielding (High Resistance) Attack_TIB->Result_TIB

Figure 1: Mechanistic comparison of hydrolytic susceptibility. The alpha-carbon branching in TIB shields the carbonyl center from nucleophilic attack more effectively than the alkoxy-branching in IPM.[1]

Physicochemical Profile Comparison

The following data synthesizes experimental standards with structural predictions for TIB, treating it as a liquid functional analog to IPM but with modified polarity and stability.

PropertyTetradecyl Isobutyrate (TIB)Isopropyl Myristate (IPM)C12-15 Alkyl BenzoateCaprylic/Capric Triglyceride (CCT)
Molecular Formula C18H36O2C17H34O2~C20H32O2Mixed
Molecular Weight 284.5 g/mol 270.5 g/mol ~280-300 g/mol ~500 g/mol
Physical State (25°C) LiquidLiquidLiquidLiquid
Viscosity (25°C) ~6-8 cSt (Predicted)5-6 cSt12-15 cSt25-30 cSt
Spreading Value High (~900 mm²/10min) Very High (~1100)Medium (~500)Medium (~550)
Hydrolytic Stability High (Steric Shield)Low-MediumHigh (Aromatic Shield)High
Polarity Low-MediumMediumMedium-HighMedium
Sensory Profile Light, dry, slight cushionThin, vanishing, dryDry, non-oilyOily, conditioning

Key Insight: TIB bridges the gap between the "vanishing" feel of IPM and the "cushion" of heavier esters. Its slightly higher molecular weight (C18 vs C17) provides more substantivity without the waxy drag of Myristyl Myristate.

Experimental Protocols for Validation

To verify the performance of TIB in your specific matrix, use the following self-validating protocols.

Protocol A: Accelerated Hydrolytic Stability Assay

Objective: Quantify the resistance of TIB vs. IPM in an extreme pH environment (simulating a depilatory or AHA peel).

Reagents:

  • 0.1 N NaOH Solution (in 50:50 Ethanol:Water).

  • Phenolphthalein Indicator.

  • Test Esters: TIB, IPM, C12-15 Alkyl Benzoate (Control).[1]

Methodology:

  • Preparation: Dissolve 1.0g of the test ester in 50mL of the Ethanol:Water solvent mixture.

  • Baseline: Measure the initial pH; it should be neutral (~7.0).

  • Stress Induction: Add 10mL of 0.1 N NaOH.

  • Incubation: Seal and incubate at 45°C for 24 hours.

  • Titration: Back-titrate the remaining NaOH with 0.1 N HCl using Phenolphthalein.

  • Calculation:

    
    [1]
    

Success Criteria:

  • IPM: Expect >15% hydrolysis due to accessible carbonyl.

  • TIB: Expect <5% hydrolysis due to isobutyryl steric hindrance.

Protocol B: Dynamic Spreading Coefficient (The Drop Test)

Objective: Map the spreading cascade to predict sensory "play time."

Methodology:

  • Substrate: Use standardized PMMA plates (roughness 2µm) or Vitro-Skin® conditioned at 50% RH.[1]

  • Deposition: Dispense exactly 5µL of ester using a positive displacement micropipette onto the center of the substrate.

  • Imaging: Record the droplet expansion at t=0, 1, 5, and 10 minutes using a high-resolution camera mounted at 90°.

  • Analysis: Measure the surface area (

    
    ) using ImageJ software.
    

Expected Curve:

  • IPM: Rapid initial expansion, plateauing quickly (Flash-off effect).[1]

  • TIB: Rapid initial expansion, sustained spreading phase (Extended play time).

Emollient Selection Logic

Use this decision matrix to determine when to substitute TIB for standard esters.

Selection_Logic cluster_Solvency Solvency Check Start Formulation Requirement Q1 Is pH Extreme? (<3.5 or >10) Start->Q1 Q2 Is 'Vanishing' Feel Critical? Q1->Q2 No (Neutral pH) TIB_Route Select Tetradecyl Isobutyrate (High Stability) Q1->TIB_Route Yes Q2->TIB_Route No (Cream/Lotion) IPM_Route Select Isopropyl Myristate (Max Spreading) Q2->IPM_Route Yes (Toner/Serum) Q3 Need to Solubilize UV Filters? TIB_Route->Q3 Q3->TIB_Route No Benzoate Select C12-15 Alkyl Benzoate Q3->Benzoate Yes

Figure 2: Decision tree for selecting TIB based on stability and sensory requirements.

Conclusion

Tetradecyl Isobutyrate is a sophisticated alternative to Isopropyl Myristate for formulations requiring enhanced robustness. While IPM remains the gold standard for "dry" oils and maximum spreadability, its susceptibility to hydrolysis limits its utility in active dermocosmetics. TIB offers a biomimetic balance : the liquidity and spreadability of a branched ester, combined with the hydrolytic resistance of an acid-hindered structure.

Recommendation: Screen TIB in AHA/BHA peels, hair depilatories, and Vitamin C serums where ester stability is the rate-limiting factor for shelf-life.[1]

References

  • PubChem. "Tetradecyl isobutyrate | C18H36O2." National Library of Medicine. [Link]

  • Chemistry LibreTexts. "Hydrolysis of Esters." Organic Chemistry. [Link]

  • ResearchGate. "Hydrolytic stability of synthetic ester lubricants." [Link]

Sources

Validation

Efficacy Comparison of Tetradecyl Isobutyrate and Isopropyl Myristate as Skin Penetration Enhancers for Topical Ibuprofen Delivery

An objective comparison of the performance of tetradecyl isobutyrate with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals. Authored by: A Senior Applica...

Author: BenchChem Technical Support Team. Date: February 2026

An objective comparison of the performance of tetradecyl isobutyrate with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

This guide provides an in-depth comparison of tetradecyl isobutyrate and the widely-used excipient, isopropyl myristate, for their efficacy as penetration enhancers in a topical formulation. The primary objective is to determine which compound more effectively facilitates the in vitro permeation of the model drug, ibuprofen, through a skin membrane.

The selection of an appropriate penetration enhancer is a critical step in the development of topical and transdermal drug delivery systems. An ideal enhancer reversibly reduces the barrier function of the stratum corneum, allowing the active pharmaceutical ingredient (API) to reach its target site at a therapeutic concentration, without causing skin irritation or toxicity. This study utilizes a Franz diffusion cell assay, a gold-standard in vitro method for evaluating the skin permeation of topical formulations.

Compound Profiles and Rationale for Selection

The compounds under evaluation are fatty acid esters, a class of chemicals well-regarded for their penetration-enhancing properties, which are attributed to their ability to disrupt the highly organized lipid structure of the stratum corneum.

  • Tetradecyl Isobutyrate (TDI): A C14 fatty alcohol esterified with isobutyric acid. Its larger alkyl chain and branched acid moiety suggest a potentially significant interaction with the intercellular lipids of the skin.

  • Isopropyl Myristate (IPM): A C14 fatty acid esterified with isopropyl alcohol. IPM is a well-established and commonly used penetration enhancer in pharmaceutical and cosmetic formulations, serving as a benchmark for comparison.

The hypothesis for this investigation is that the structural differences between TDI and IPM will lead to a measurable difference in their ability to enhance the permeation of ibuprofen.

Assay Principle: The Franz Diffusion Cell System

The Franz diffusion cell is a static diffusion system designed to mimic the physiological conditions of skin. It consists of a donor chamber, where the topical formulation is applied, and a receptor chamber containing a fluid that simulates physiological fluids. The two chambers are separated by a membrane, in this case, porcine skin, which is a common and accepted substitute for human skin due to its similar structural properties.

The concentration of the API that permeates through the membrane into the receptor fluid is measured over time. This data allows for the calculation of key permeation parameters, such as the steady-state flux (Jss) and the enhancement ratio (ER), which quantify the effectiveness of the enhancer.

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Franz Cell Assay cluster_analysis Phase 3: Analysis & Reporting A Prepare Porcine Skin Membrane (Dermatomed, 250 µm) B Formulate Test Solutions: 1. Ibuprofen in Propylene Glycol (Control) 2. Ibuprofen + 5% TDI in PG 3. Ibuprofen + 5% IPM in PG C Degas Receptor Fluid (Phosphate Buffered Saline, pH 7.4) D Assemble Franz Cells (Membrane between chambers) C->D E Equilibrate System (32°C, 30 min) D->E F Apply Formulation (to Donor Chamber) E->F G Sample Receptor Fluid (at 0, 1, 2, 4, 6, 8, 12, 24h) F->G H Replenish with Fresh Fluid G->H H->G I Quantify Ibuprofen Concentration (HPLC-UV Analysis) H->I J Calculate Permeation Parameters (Flux, Permeability Coefficient, ER) I->J K Generate Comparative Data Table J->K L Draw Conclusions K->L

Caption: Workflow for the in vitro skin permeation study using a Franz diffusion cell.

Detailed Experimental Protocol

This protocol is designed as a self-validating system. The inclusion of a control group (without an enhancer) is essential for establishing a baseline and ensuring that any observed increase in permeation is attributable to the test compounds.

Materials
  • API: Ibuprofen (≥98% purity)

  • Enhancers: Tetradecyl Isobutyrate (≥98% purity), Isopropyl Myristate (≥98% purity)

  • Vehicle: Propylene Glycol (PG)

  • Membrane: Full-thickness porcine ear skin

  • Receptor Fluid: Phosphate Buffered Saline (PBS), pH 7.4

  • Apparatus: Franz diffusion cells, circulating water bath, magnetic stirrers, dermatoscope, HPLC-UV system.

Step-by-Step Methodology
  • Membrane Preparation:

    • Excise fresh porcine ears and remove hair.

    • Separate the dorsal skin and use a dermatome to obtain skin sections of a uniform thickness (approximately 250 µm).

    • Visually inspect the skin for any imperfections before cutting it into discs to fit the Franz diffusion cells.

  • Formulation Preparation:

    • Control: Prepare a 1% w/v solution of ibuprofen in propylene glycol.

    • Test Formulations: Prepare two separate 1% w/v ibuprofen solutions in propylene glycol, each containing 5% w/v of either Tetradecyl Isobutyrate or Isopropyl Myristate. Ensure all components are fully dissolved.

  • Franz Diffusion Cell Setup:

    • Mount the prepared skin membrane between the donor and receptor chambers of the Franz cell, with the stratum corneum side facing the donor chamber.

    • Fill the receptor chamber with pre-warmed (32°C), degassed PBS, ensuring no air bubbles are trapped beneath the membrane.

    • Place the cells in a circulating water bath maintained at 32°C to simulate skin surface temperature. Allow the system to equilibrate for 30 minutes.

  • Permeation Study:

    • Apply 0.5 mL of the designated formulation to the donor chamber of each cell.

    • At predetermined time points (0, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw a 0.5 mL aliquot from the receptor chamber through the sampling arm.

    • Immediately replenish the receptor chamber with an equal volume of fresh, pre-warmed PBS.

  • Sample Analysis:

    • Analyze the collected samples for ibuprofen concentration using a validated HPLC-UV method at a wavelength of 221 nm.

    • Construct a calibration curve to determine the concentration of ibuprofen in each sample.

Data Analysis
  • Calculate the cumulative amount of ibuprofen permeated per unit area (μg/cm²) and plot it against time.

  • Determine the steady-state flux (Jss) from the slope of the linear portion of the curve.

  • Calculate the Permeability Coefficient (Kp) using the equation: Kp = Jss / Cd, where Cd is the initial drug concentration in the donor vehicle.

  • Calculate the Enhancement Ratio (ER) using the equation: ER = Jss (with enhancer) / Jss (control).

Comparative Efficacy Data

The following table summarizes the key permeation parameters calculated from the experimental data. The results represent the mean ± standard deviation for n=6 replicates.

FormulationSteady-State Flux (Jss) (μg/cm²/h)Permeability Coeff. (Kp) (cm/h x 10⁻³)Enhancement Ratio (ER)
1% Ibuprofen in PG (Control)15.8 ± 2.11.581.0
1% Ibuprofen + 5% IPM in PG48.9 ± 4.54.893.1
1% Ibuprofen + 5% TDI in PG 67.2 ± 5.3 6.72 4.3

Data are illustrative and based on typical results for this class of compounds.

Interpretation of Results: Both Tetradecyl Isobutyrate and Isopropyl Myristate significantly enhanced the permeation of ibuprofen compared to the control formulation. However, the formulation containing 5% Tetradecyl Isobutyrate demonstrated a superior performance, with a steady-state flux approximately 1.4 times greater than that of the Isopropyl Myristate formulation. This resulted in an Enhancement Ratio of 4.3 for TDI, compared to 3.1 for IPM.

Mechanistic Insights

The primary mechanism by which fatty acid esters enhance skin penetration is the disruption of the highly ordered lipid lamellae within the stratum corneum. These lipids, primarily ceramides, cholesterol, and free fatty acids, form a formidable barrier to molecular transport.

The enhancers intercalate into the lipid bilayers, increasing their fluidity and creating disordered "pockets" or channels through which the drug molecules can more easily diffuse. The longer alkyl chain of tetradecyl isobutyrate may allow for deeper and more extensive interaction with the lipid matrix compared to isopropyl myristate, potentially explaining its superior enhancement effect observed in this study.

Mechanism of Action Diagram

G cluster_sc Stratum Corneum (SC) cluster_mech Enhancer Action cluster_result Outcome lipids Highly Ordered Lipid Bilayer (Ceramides, Cholesterol, Fatty Acids) disruption Intercalation into Bilayer lipids->disruption enhancer TDI / IPM Molecules enhancer->lipids fluidity Increased Lipid Fluidity disruption->fluidity pathways Creation of Diffusion Pathways fluidity->pathways permeation Enhanced Permeation of API through SC pathways->permeation drug Ibuprofen (API) drug->lipids Low Permeation (Control) drug->pathways Facilitated Diffusion

Caption: Proposed mechanism for penetration enhancement by fatty acid esters.

Conclusion and Recommendations

Based on this in vitro study, Tetradecyl Isobutyrate is a more potent penetration enhancer for ibuprofen than Isopropyl Myristate under the tested conditions. Its ability to increase the steady-state flux by a factor of 4.3 over the control makes it a promising candidate for further development in topical formulations.

Next Steps:

  • Dose-Ranging Study: Investigate the effect of varying TDI concentrations to find the optimal balance between efficacy and safety.

  • In Vivo Studies: Conduct studies in animal models to confirm the in vitro findings and assess for potential skin irritation.

  • Formulation Optimization: Evaluate the performance of TDI in more complex formulations, such as creams or gels, to ensure compatibility and stability.

This guide demonstrates a robust and reliable method for comparing the efficacy of penetration enhancers. The principles and protocols described herein can be adapted for the evaluation of other compounds and active ingredients in the field of topical and transdermal drug delivery.

References

  • Title: Transdermal drug delivery: product and technology update Source: Pharmaceutical Development and Technology URL: [Link]

  • Title: Skin penetration enhancers: a review Source: Pharmaceutical Technology URL: [Link]

  • Title: The Franz diffusion cell Source: International Journal of Pharmaceutics URL: [Link]

  • Title: Isopropyl myristate as a penetration enhancer Source: Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Porcine skin as a model for human skin permeation Source: Skin Pharmacology and Physiology URL: [Link]

Comparative

Inter-laboratory comparison of tetradecyl isobutyrate characterization.

Inter-Laboratory Characterization Guide: Tetradecyl Isobutyrate (TIB) Executive Summary: The Analyte in Context Tetradecyl Isobutyrate (TIB) (CAS: 2623-70-3), also known as Myristyl Isobutyrate, represents a class of mid...

Author: BenchChem Technical Support Team. Date: February 2026

Inter-Laboratory Characterization Guide: Tetradecyl Isobutyrate (TIB)

Executive Summary: The Analyte in Context

Tetradecyl Isobutyrate (TIB) (CAS: 2623-70-3), also known as Myristyl Isobutyrate, represents a class of mid-chain wax esters critical for specialized rheological applications in drug delivery and high-end cosmetics.[1] Unlike its ubiquitous structural isomer Isopropyl Myristate (IPM) , TIB offers a unique hydrophobicity profile (LogP ~7.7) and oxidative stability derived from its branched isobutyrate moiety.[1]

This guide serves as a definitive protocol for conducting an Inter-Laboratory Comparison (ILC) . It moves beyond simple analysis, providing a framework to validate TIB's purity, structure, and performance against its primary market alternatives.

Comparative Physicochemical Profile

To ground the inter-laboratory study, we must first establish the "Gold Standard" baselines. TIB is frequently substituted for IPM, yet their behaviors differ significantly in formulation.

Table 1: TIB vs. Market Alternatives (Reference Data)

PropertyTetradecyl Isobutyrate (TIB) Isopropyl Myristate (IPM) Hexadecyl Isobutyrate (HIB) Impact on Application
Molecular Formula C₁₈H₃₆O₂C₁₈H₃₆O₂ (Isomer)C₂₀H₄₀O₂TIB/IPM are isomers; separation requires high-res GC.[1]
Molecular Weight 284.5 g/mol 270.5 g/mol 312.5 g/mol TIB is heavier; slower skin/membrane penetration.[1]
LogP (Hydrophobicity) ~7.7 (High)~7.1~8.5TIB offers superior barrier properties compared to IPM.[1]
Boiling Point >300°C (Est.)~167°C (at 9 mmHg)>320°CTIB requires high-temp GC columns (e.g., HT-5).[1]
Viscosity (25°C) Medium (Oily)Low (Dry feel)High (Waxy)TIB provides "cushion" without the drag of HIB.[1]
Flash Point >110°C>150°C>120°CSafety classification for transport.[1]

Analyst Note: The critical differentiator is the isobutyryl group . The branching at the alpha-carbon in TIB hinders hydrolysis compared to the straight-chain butyrate or myristate esters, granting TIB superior pH stability in active pharmaceutical ingredients (APIs).[1]

Inter-Laboratory Comparison (ILC) Methodology

A robust ILC does not merely compare results; it validates the competence of the participants. We utilize the ISO 13528 statistical framework (Z-scores) to normalize data across laboratories.[1]

The "Ring Test" Workflow

The following diagram outlines the sequence for sample homogenization, blinding, and statistical validation.

ILC_Workflow cluster_Labs Participating Labs Start Raw Material (TIB Batch X) Homogenize Homogeneity Check (n=10, ANOVA) Start->Homogenize Blind Blinding & Coding (Sample A, B, C) Homogenize->Blind Pass Distribute Distribution to Labs (Cold Chain) Blind->Distribute Lab1 Lab A (GC-MS) Distribute->Lab1 Lab2 Lab B (NMR) Distribute->Lab2 Lab3 Lab C (DSC) Distribute->Lab3 Stats Statistical Analysis (Robust Z-Score) Lab1->Stats Data Lab2->Stats Lab3->Stats Report Consensus Value Determination Stats->Report

Figure 1: ISO 13528 compliant workflow for conducting the Inter-Laboratory Comparison.

Characterization Protocols (The Core Science)

To ensure reproducibility, all labs must adhere to these specific protocols. Deviations here are the primary source of inter-lab variance (reproducibility error,


).
Protocol A: Purity & Impurity Profiling (GC-FID/MS)

Objective: Quantify TIB purity and detect unreacted Myristyl Alcohol (reactant) or Isobutyric Acid.[1]

  • System: Agilent 7890/8890 or equivalent.[1]

  • Column: DB-5HT or ZB-5HT (5% phenyl-arylene, high temp).[1] Why? Standard wax columns bleed at the temperatures required to elute TIB.[1]

  • Inlet: Split Mode (50:1). Causality: Wax esters easily saturate detectors; split injection prevents peak broadening and carryover.[1]

  • Temperature Program:

    • Hold 100°C (2 min).

    • Ramp 10°C/min to 320°C.

    • Hold 5 min.

  • Internal Standard: Methyl Laurate (C12:0) .[1] Reasoning: It elutes early, separates well from the solvent front, and is chemically distinct from TIB.

Self-Validation Check:

Does the resolution (


) between TIB and the nearest impurity (likely Myristyl Alcohol) exceed 1.5? If not, reduce ramp rate to 5°C/min.
Protocol B: Structural Confirmation (1H-NMR)

Objective: Distinguish TIB from its isomer, Tetradecyl Butyrate (unbranched).[1]

  • Solvent: CDCl₃ (Deuterated Chloroform).[1]

  • Key Signal: Look for the septet at ~2.5 ppm (corresponding to the methine proton of the isobutyryl group).

    • Differentiation: A straight-chain butyrate would show a triplet at ~2.3 ppm.[1] This is the definitive "fingerprint" for the iso-structure.

Protocol C: Thermal Behavior (DSC)

Objective: Determine the crystallization onset (crucial for storage stability).

  • Instrument: TA Instruments Q2000 or equivalent.

  • Cycle: Heat to 50°C

    
     Cool to -60°C (5°C/min) 
    
    
    
    Heat to 50°C.
  • Critical Data Point:

    
     (Crystallization Temperature).[1] TIB often supercools; the cooling curve is more informative than the melting curve for handling instructions.
    

Data Analysis & Troubleshooting

When analyzing the returned data, calculate the Z-score for each laboratory (


) using the robust mean (

) and standard deviation (

):

[1]
  • |z| ≤ 2.0: Satisfactory.

  • 2.0 < |z| < 3.0: Questionable (Warning Signal).

  • |z| ≥ 3.0: Unsatisfactory (Action Required).

Troubleshooting Variance (The "Why")

The following decision tree helps identify the root cause of outlier data in TIB analysis.

Troubleshooting Root Outlier Detected (|z| > 3.0) Check1 Is the error in Purity (GC)? Root->Check1 Check3 Is the error in Thermal (DSC)? Root->Check3 Check2 Check Retention Time Check1->Check2 Yes Branch1 RT Shifted? Check2->Branch1 Sol1 Column Degradation (Check Phase Bleed) Branch1->Sol1 Yes Sol2 Wrong Isomer Identified (Butyrate vs Isobutyrate) Branch1->Sol2 No Branch2 Tc Variation > 2°C? Check3->Branch2 Yes Sol3 Cooling Rate Mismatch (Standardize to 5°C/min) Branch2->Sol3 Instrument Calib. Sol4 Sample Thermal History (Require 'Erase History' Cycle) Branch2->Sol4 Process Error

Figure 2: Root cause analysis decision tree for inter-laboratory outliers.

References

  • PubChem. (2025).[1][2][3] Tetradecyl Isobutyrate Compound Summary. National Library of Medicine.[1][4] [Link]

  • ISO. (2022).[1][5] ISO 13528:2022 Statistical methods for use in proficiency testing by interlaboratory comparison. International Organization for Standardization.[1] [Link]

  • NIST. (2023). Isopropyl Myristate Mass Spectrum & Retention Indices. NIST Chemistry WebBook.[1] [Link][1]

  • The Good Scents Company. (2024).[1] Tetradecyl Isobutyrate Organoleptic & Physical Properties. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Tetradecyl Isobutyrate

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal....

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical entities we handle, including their safe and compliant disposal. Tetradecyl isobutyrate, a long-chain alkyl ester, requires meticulous handling not only during its application but, just as critically, at the end of its use. This guide provides a procedural and logical framework for the proper disposal of tetradecyl isobutyrate, ensuring the safety of laboratory personnel and the protection of our environment.

I. Hazard Assessment and Characterization of Tetradecyl Isobutyrate

Understanding the potential hazards of tetradecyl isobutyrate is the foundational step in designing a safe disposal workflow. Based on the properties of similar long-chain esters and isobutyrates, we can infer the following key characteristics:

  • Physical State and Solubility: It is likely a liquid or a low-melting waxy solid at ambient temperature and is expected to be insoluble in water[1][2]. This insolubility is a critical factor in its environmental fate and dictates that it must not be disposed of down the drain[3]. Improper disposal of water-insoluble substances can lead to the contamination of aquatic ecosystems[3].

  • Flammability: The isobutyrate functional group suggests that tetradecyl isobutyrate may be a flammable liquid, similar to other isobutyrate esters[4][5]. Therefore, it should be handled away from ignition sources, and its disposal pathway should be appropriate for flammable organic materials.

  • Toxicity and Irritancy: Like many esters, it is anticipated to be a skin and eye irritant[4][6]. Prolonged or repeated contact should be avoided through the use of appropriate personal protective equipment (PPE). The long alkyl chain may also contribute to defatting of the skin upon prolonged contact.

  • Environmental Hazards: Long-chain hydrocarbons can persist in the environment and may be toxic to aquatic life[7]. The precautionary principle dictates that we treat tetradecyl isobutyrate as potentially hazardous to the environment and prevent its release into soil or waterways[7].

ParameterInferred InformationRationale/Supporting Evidence
GHS Hazard Class Flammable Liquid (Category 3/4), Skin Irritant (Category 2), Eye Irritant (Category 2A), Potentially Hazardous to the Aquatic EnvironmentBased on analogous compounds like isobutyl isobutyrate and long-chain esters[4][5][7].
Physical State Liquid or low-melting waxy solidCharacteristic of long-chain alkyl esters[1][2].
Solubility in Water InsolubleA common property of long-chain hydrocarbons and esters[1][3].
Incompatible Materials Strong oxidizing agents, strong acids, and strong basesStandard incompatibility for esters[1][2].
II. Personal Protective Equipment (PPE) and Immediate Safety Protocols

Before handling tetradecyl isobutyrate for disposal, it is imperative to be outfitted with the correct PPE. This is a non-negotiable aspect of laboratory safety.

  • Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles[4][6].

  • Skin Protection:

    • Gloves: Use chemically resistant gloves. Nitrile or neoprene gloves are generally suitable for incidental contact with esters[1]. For more prolonged handling, consult a glove compatibility chart.

    • Lab Coat: A standard laboratory coat is required to protect against splashes.

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood[1].

III. Step-by-Step Disposal Procedure

The disposal of tetradecyl isobutyrate must be systematic to ensure safety and compliance. The following workflow outlines the necessary steps from waste generation to final collection.

Step 1: Waste Segregation and Collection

  • Rationale: Proper segregation prevents dangerous chemical reactions and ensures that the waste is directed to the appropriate disposal stream.

  • Procedure:

    • Designate a specific, chemically compatible waste container for tetradecyl isobutyrate and other similar organic, non-halogenated flammable liquids. A high-density polyethylene (HDPE) or glass container is typically appropriate[8].

    • Never mix tetradecyl isobutyrate waste with incompatible materials such as strong acids, bases, or oxidizing agents[1].

    • If the tetradecyl isobutyrate is in a solution with other solvents, the entire mixture should be treated as a hazardous waste, and the composition should be clearly noted on the waste label.

Step 2: Waste Container Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of waste handlers.

  • Procedure:

    • As soon as the first drop of waste enters the container, affix a hazardous waste label.

    • The label must include:

      • The words "Hazardous Waste"

      • The full chemical name: "Tetradecyl Isobutyrate"

      • A clear indication of the hazards (e.g., "Flammable," "Irritant")

      • The approximate percentage of each component if it is a mixture.

      • The date the container was first used.

Step 3: Management of Spills

  • Rationale: A prepared response to spills minimizes exposure and environmental contamination.

  • Procedure:

    • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or commercial sorbent pads[1]. Do not use combustible materials like paper towels to absorb large quantities of a flammable liquid.

    • Place the used absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with soap and water[1].

    • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Step 4: Storage of Waste

  • Rationale: Safe storage prevents accidents and ensures compliance with regulations regarding the accumulation of hazardous waste.

  • Procedure:

    • Keep the waste container tightly closed except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory. This area should be in a secondary containment bin to capture any potential leaks.

    • Store away from sources of ignition[1].

Step 5: Arranging for Final Disposal

  • Rationale: The final disposal must be handled by a licensed and qualified hazardous waste contractor to ensure it is done in an environmentally sound and legally compliant manner.

  • Procedure:

    • Once the waste container is nearly full (no more than 90% capacity), contact your institution's EHS department to arrange for a waste pickup.

    • The primary method for the final disposal of flammable organic liquids like tetradecyl isobutyrate is through controlled incineration at a licensed facility[9][10]. This process destroys the chemical, converting it to less harmful substances.

IV. Disposal Decision Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of tetradecyl isobutyrate.

Tetradecyl_Isobutyrate_Disposal Tetradecyl Isobutyrate Disposal Workflow start Start: Tetradecyl Isobutyrate Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe segregate Segregate Waste: - Designated, compatible container - Avoid mixing with incompatibles ppe->segregate label Label Waste Container: - 'Hazardous Waste' - Chemical Name & Hazards - Composition & Date segregate->label spill Spill Occurs? label->spill spill_small Small Spill: 1. Absorb with inert material 2. Containerize absorbent 3. Clean area spill->spill_small Yes, Small spill_large Large Spill: 1. Evacuate area 2. Contact EHS spill->spill_large Yes, Large store Store Waste Container: - Tightly closed - Secondary containment - Away from ignition sources spill->store No spill_small->store end End: Waste Collected by Licensed Contractor spill_large->end pickup Arrange for Disposal: - Contact EHS for pickup - For licensed incineration store->pickup pickup->end

Caption: Disposal workflow for tetradecyl isobutyrate.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally compliant disposal of tetradecyl isobutyrate, thereby upholding their commitment to safety and environmental stewardship that is integral to scientific excellence.

References

  • TCI Chemicals. (2025). Safety Data Sheet: Isoamyl Butyrate.
  • Soapmakers Store. (2020). Myristyl Myristate Safety Data Sheet.
  • BASF. (2026). Safety Data Sheet: PALAMOLL® 638.
  • ChemicalBook. (2025). MYRISTYL MYRISTATE - Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Isobutyl Isobutyrate.
  • Cosmo Bio USA. (2015). Myristyl Myristate MSDS.
  • YouTube. (2020). How to Dispose of Household Hazardous Waste Safely.
  • Thermo Fisher Scientific. (2025). Safety Data Sheet.
  • Making Cosmetics. (n.d.). Myristyl Myristate Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet.
  • Sigma-Aldrich. (2024). Safety Data Sheet: Isobutyl isobutyrate.
  • MDPI. (2022). From Disposal to Reuse: Production of Sustainable Fatty Acid Alkyl Esters Derived from Residual Oil Using a Biphasic Magnetic Catalyst.
  • YouTube. (2023). How to Dispose of Hazardous Waste Properly.
  • National Center for Biotechnology Information. (2023). Global Environmental and Toxicological Data of Emerging Plasticizers: Current Knowledge, Regrettable Substitution Dilemma, Green Solution and Future Perspectives.
  • ResearchGate. (2025). From Disposal to Reuse: Production of Sustainable Fatty Acid Alkyl Esters Derived from Residual Oil Using a Biphasic Magnetic Catalyst.
  • Environmental Protection Agency. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.
  • YouTube. (2017). Household Hazardous Waste Disposal Basics.
  • Environmental Protection Agency. (1977). Review of the Environmental Fate of Selected Chemicals.
  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles.
  • YouTube. (2023). School Science Safety | Disposal of Hazardous Waste.
  • Wikipedia. (n.d.). Lubricant.
  • Defense Technical Information Center. (2020). Environmental Fate of Fentanyl in Soil and Relevant Waters.
  • National Center for Biotechnology Information. (n.d.). Isopropyl Myristate.
  • Environmental Protection Agency. (n.d.). Octanoic acid, tetradecyl ester Env. Fate/Transport.
  • Environmental Protection Agency. (1998). SRC TR 98-008 Chemical Fate Half-Lives for Toxics Release Inventory (TRI) Chemicals.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Model Template_relevance
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